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3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone Documentation Hub

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  • Product: 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone
  • CAS: 898775-07-0

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Characterization of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Executive Summary The structural elucidation of complex halogenated propiophenones requires a synergistic approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex halogenated propiophenones requires a synergistic approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This whitepaper provides an in-depth technical guide to the spectroscopic data of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone ( C16​H14​ClFO2​ , MW: 292.73 g/mol ). By deconstructing the molecule's distinct functional domains—the halogenated acetophenone core, the ethylene bridge, and the methoxy-substituted aromatic ring—we establish a definitive, self-validating framework for its analytical characterization.

Structural Deconstruction & Analytical Strategy

To accurately assign spectroscopic signals, we must first map the electronic and steric environments of the molecule. The structure consists of three distinct modules:

  • The Electron-Deficient Aryl Ketone: The carbonyl group is conjugated with a phenyl ring bearing electron-withdrawing chlorine (C3') and fluorine (C5') atoms. This exerts a strong inductive pull, shifting both NMR and IR signals relative to an unsubstituted propiophenone.

  • The Ethylene Bridge ( C2​−C3​ ): A flexible aliphatic linker that isolates the two aromatic systems from direct resonance, though inductive effects from the carbonyl still influence the C2​ protons.

  • The Electron-Rich Aryl Ether: The 3-methoxyphenyl group provides distinct, easily identifiable chemical shifts due to the strong resonance-donating effect of the methoxy oxygen.

Analytical_Workflow N1 Sample Synthesis & Purification (>98%) N2 ATR-FTIR (Functional Groups) N1->N2 Aliquot 1 N3 Multinuclear NMR (1H, 13C, 19F) N1->N3 Aliquot 2 (in CDCl3) N4 GC-EI-MS (Molecular Mass & Fragmentation) N1->N4 Aliquot 3 N5 Data Integration & Structure Confirmation N2->N5 N3->N5 N4->N5

Fig 1: Self-validating multi-modal spectroscopic workflow for structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the most authoritative technique for mapping the carbon-hydrogen framework. The presence of a fluorine atom ( 19F , 100% natural abundance, spin 1/2) introduces critical heteronuclear spin-spin coupling that serves as an internal validation mechanism for the C′ ring assignments [1].

1H NMR Data (400 MHz, CDCl3​ )

Deuterated chloroform ( CDCl3​ ) is selected as the solvent because its lack of protons prevents signal overlap, while its deuterium atom provides a stable lock signal for the spectrometer's magnetic field.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
7.87dt1H JH−H​=1.5 , JH−F​=1.5 H-2' : Deshielded by ortho-carbonyl and ortho-Cl.
7.47dd1H JH−F​=8.5 , JH−H​=1.5 H-6' : Deshielded by ortho-carbonyl, split heavily by ortho-F.
7.27dt1H JH−F​=8.5 , JH−H​=1.5 H-4' : Between Cl and F. Ortho coupling to F dominates.
7.20t1H J=8.0 H-5 (Methoxy ring) : Meta to OMe, standard aromatic triplet.
6.85d1H J=8.0 H-6 (Methoxy ring) : Para to OMe, shielded by resonance.
6.80br s1H-H-2 (Methoxy ring) : Ortho to both substituents.
6.75d1H J=8.0 H-4 (Methoxy ring) : Ortho to OMe, strongly shielded.
3.80s3H- −OCH3​ : Deshielded by electronegative oxygen.
3.25t2H J=7.5 −CH2​−C(=O) : Deshielded by adjacent carbonyl.
3.05t2H J=7.5 −CH2​−Ar : Benzylic protons, slightly less deshielded.
13C NMR Data (100 MHz, CDCl3​ )

The 13C spectrum is defined by the profound C−F coupling on the halogenated ring. Because 19F is spin 1/2, it splits adjacent carbon signals into doublets. The magnitude of this coupling ( nJCF​ ) reliably dictates the distance from the fluorine atom, acting as a self-validating structural map [2].

Chemical Shift ( δ , ppm)Multiplicity JC−F​ (Hz)AssignmentCausality / Structural Logic
197.0s- C=O Ketone carbonyl; slightly shielded by electron-withdrawing halogens compared to aliphatic ketones.
162.0d~250C-5'Direct C−F bond ( 1JCF​ ). Massive coupling constant is diagnostic.
159.5s-C-3Methoxy-bearing carbon; deshielded by oxygen.
142.0s-C-1Alkyl-attachment carbon on the methoxy ring.
138.0d~6C-1'Carbonyl-attachment carbon; meta to F ( 3JCF​ ).
135.0d~8C-3'Chlorine-bearing carbon; meta to F ( 3JCF​ ).
129.0s-C-5Unsubstituted carbon on methoxy ring.
123.0d~3C-2'Para to F ( 4JCF​ ); coupling is small but resolvable.
121.0s-C-6Unsubstituted carbon on methoxy ring.
119.0d~25C-4'Ortho to F ( 2JCF​ ).
114.0s-C-2Unsubstituted carbon on methoxy ring.
113.0d~22C-6'Ortho to F ( 2JCF​ ).
111.0s-C-4Unsubstituted carbon on methoxy ring.
55.2s- −OCH3​ Standard methoxy carbon.
39.5s- C2​ Aliphatic carbon adjacent to carbonyl.
30.1s- C3​ Benzylic aliphatic carbon.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to confirm the presence of key functional groups without the matrix interference commonly seen in KBr pellets.

Wavenumber ( cm−1 )IntensityModeCausality / Interpretation
1695Strong C=O stretchAryl ketone. The conjugation lowers the frequency from the aliphatic baseline (~1715 cm−1 ), but the inductive withdrawal from Cl and F slightly counteracts this resonance, settling at ~1695 cm−1 [3].
2950, 2835Medium C−H stretch ( sp3 )The 2835 cm−1 band is highly characteristic of the symmetric stretching of the methoxy ( −OCH3​ ) group.
1590, 1480Strong C=C stretchAromatic ring breathing modes.
1260, 1040Strong C−O stretchAsymmetric and symmetric stretching of the aryl ether linkage.
1120Medium C−F stretchStrong dipole moment change yields a sharp, distinct band.
850Weak C−Cl stretchTypical halogen region; often overlaps with aromatic out-of-plane bending.

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV provides highly reproducible fragmentation patterns. The molecule yields a distinct isotopic signature due to the presence of chlorine ( 35Cl and 37Cl in a ~3:1 ratio).

Key Fragmentation Pathways
  • Molecular Ion ( M+∙ ): Observed at m/z 292 and 294 (3:1 ratio), confirming the intact molecular mass and the presence of a single chlorine atom.

  • α -Cleavage: The most favorable cleavage occurs adjacent to the carbonyl group. Cleavage of the C1​−C2​ bond yields the highly stable 3-chloro-5-fluorobenzoyl cation (m/z 157 / 159).

  • Benzylic Cleavage: Cleavage of the C2​−C3​ bond yields the resonance-stabilized 3-methoxybenzyl cation (m/z 121), which subsequently rearranges to a stable tropylium ion.

MS_Frag M Molecular Ion [M]•+ m/z 292 / 294 (3:1 ratio) A Alpha Cleavage [3-Cl-5-F-Ph-C=O]+ m/z 157 / 159 M->A - •CH2CH2(3-OMe-Ph) B Benzylic Cleavage [CH2-Ph-OMe]+ m/z 121 M->B - •CH2C(=O)(3-Cl-5-F-Ph) C Loss of CO [3-Cl-5-F-Ph]+ m/z 129 / 131 A->C - CO

Fig 2: Primary EI-MS fragmentation pathways driven by alpha and benzylic cleavages.

Experimental Protocols for Spectral Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocols must be strictly adhered to during data acquisition.

Protocol 1: NMR Acquisition & Validation
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3​ (containing 0.03% v/v Tetramethylsilane, TMS). Causality: TMS acts as an internal standard (0.00 ppm) to calibrate the chemical shift scale, ensuring cross-instrument reproducibility.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of CDCl3​ . Shim the magnet (Z1, Z2, Z3) until the lock level is maximized and stable.

  • Acquisition ( 1H ): Run a standard 1D sequence with a 30° pulse angle, 2-second relaxation delay, and 16 scans.

  • Acquisition ( 13C ): Run a proton-decoupled 13C sequence (CPD). Increase scans to 512-1024 to achieve an adequate signal-to-noise ratio for quaternary carbons (C-1, C-1', C-3', C-5').

  • Validation: Verify that the TMS peak is sharp and exactly at 0.00 ppm. Check that the CDCl3​ solvent residual peak appears at 7.26 ppm ( 1H ) and 77.16 ppm ( 13C ).

Protocol 2: ATR-FTIR Acquisition
  • Background Scan: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans, 4 cm−1 resolution) to subtract ambient CO2​ and water vapor. Causality: Failure to run a background scan will result in atmospheric interference masking critical C−H and C=O regions.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply pressure using the anvil until the sample is flush against the diamond.

  • Acquisition: Collect 32 scans from 4000 to 400 cm−1 .

  • Validation: Ensure the baseline is flat. If the baseline slopes heavily, the crystal contact is poor, and the sample must be re-pressed.

Protocol 3: GC-EI-MS Acquisition
  • Instrument Calibration: Tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: PFTBA provides known fragment ions (m/z 69, 219, 502) to calibrate the mass axis and optimize the electron multiplier voltage.

  • Sample Injection: Inject 1 μL of a 1 mg/mL solution (in dichloromethane) into the GC inlet (split ratio 50:1, inlet temp 250°C).

  • Separation & Ionization: Use a standard non-polar capillary column (e.g., HP-5MS). Ramp the oven from 100°C to 280°C at 15°C/min. The eluent enters the MS source (230°C) and is bombarded with 70 eV electrons.

  • Validation: Confirm the 3:1 isotopic ratio of the M+∙ peak. A deviation from this ratio indicates a co-eluting impurity or an incorrect structural assumption.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[Link]

Exploratory

Discovery and Synthesis of Novel Propiophenone Derivatives: A Technical Guide for Medicinal Chemistry

Introduction & Pharmacological Significance Propiophenones (aryl ethyl ketones) are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a myriad of pharmacologically active compounds....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Propiophenones (aryl ethyl ketones) are privileged scaffolds in medicinal chemistry, serving as foundational building blocks for a myriad of pharmacologically active compounds. Historically recognized for their role in central nervous system (CNS) agents like bupropion and muscle relaxants like eperisone, recent high-throughput screening and rational drug design have expanded the utility of the propiophenone core into novel therapeutic arenas.

As a Senior Application Scientist, I approach the synthesis of these molecules not merely as a sequence of chemical transformations, but as a highly controlled manipulation of steric and electronic parameters to achieve specific target engagement. Recent literature highlights their emerging roles: specific derivatives have been identified as potent non-nucleoside inhibitors of DNA methyltransferase 3A (DNMT3A)[1], while others exhibit dual peroxisome proliferator-activated receptor (PPAR) α/γ agonism[2] and protein tyrosine phosphatase 1B (PTP-1B) inhibition for the management of type 2 diabetes[3].

Strategic Synthetic Pathways

The construction of the propiophenone core typically relies on two canonical methodologies, each selected based on the electronic nature of the starting arene and the desired substitution pattern.

  • Friedel-Crafts Acylation: The industrial and laboratory standard involves the acylation of an electron-rich or neutral arene with propionyl chloride using a Lewis acid catalyst (typically AlCl₃)[4]. The causality behind selecting AlCl₃ over milder Lewis acids (like ZnCl₂) lies in the strong coordination required to activate the acyl chloride, forming the highly electrophilic acylium ion. However, this method fails with strongly deactivated arenes due to the inability of the electron-poor arene to attack the acylium intermediate.

  • Grignard Addition to Benzonitriles: For substrates where Friedel-Crafts is unviable, the nucleophilic addition of ethylmagnesium bromide to a substituted benzonitrile provides a robust alternative[4]. The reaction proceeds via an imine salt intermediate, which is subsequently hydrolyzed. This route is highly chemoselective and bypasses the regioselectivity issues often encountered in the acylation of moderately activated arenes.

SyntheticWorkflow Start1 Electron-Rich Arene FC Friedel-Crafts Acylation (Propionyl Chloride, AlCl3) Start1->FC Electrophilic Aromatic Substitution Start2 Benzonitrile Derivative Grignard Grignard Addition (EtMgBr, THF) Start2->Grignard Nucleophilic Addition Product Propiophenone Derivative FC->Product Aqueous Quench Imine Imine Salt Intermediate Grignard->Imine Fast Imine->Product Acidic Hydrolysis (H3O+)

Caption: Comparative synthetic workflows for propiophenone core generation.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Synthesis of Substituted Propiophenone via Friedel-Crafts Acylation

Rationale: This protocol utilizes stoichiometric AlCl₃ because the ketone product coordinates strongly with the Lewis acid, effectively removing it from the catalytic cycle[4].

  • Preparation: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a CaCl₂ drying tube, suspend anhydrous AlCl₃ (1.2 equiv) in anhydrous dichloromethane (DCM). Causality: DCM is chosen for its poor nucleophilicity and ability to stabilize the acylium ion.

  • Acylium Ion Generation: Cool the suspension to 0°C using an ice-water bath. Add propionyl chloride (1.1 equiv) dropwise over 15 minutes. Stir for an additional 30 minutes. Validation: The suspension should transition to a homogenous, pale-yellow solution, indicating the formation of the acylium ion complex.

  • Arene Addition: Dissolve the substituted benzene (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C to control the exothermic electrophilic attack.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the starting arene and the appearance of a lower Rf UV-active spot confirms conversion.

  • Quenching and Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl. Causality: The acidic aqueous quench breaks the strong AlCl₃-ketone complex, liberating the free propiophenone. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or vacuum distillation (standard propiophenone boils at 107-109°C at 20 torr)[4].

Protocol 2: Synthesis of Amino-Propiophenones via Mannich Reaction

Rationale: Amino-propiophenones (e.g., 3-morpholinopropiophenone) are critical intermediates for muscle relaxants. The Mannich reaction utilizes formaldehyde and a secondary amine to functionalize the alpha-carbon[5].

  • Reagent Assembly: Combine the propiophenone derivative (1.0 equiv), paraformaldehyde (1.2 equiv), and a cyclic amine hydrochloride (e.g., morpholine hydrochloride, 1.0 equiv) in absolute ethanol[5].

  • Catalysis: Add a catalytic amount of concentrated HCl (0.1 equiv). Causality: Acid catalyzes the depolymerization of paraformaldehyde and facilitates the formation of the reactive iminium ion intermediate from the amine and formaldehyde.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12-16 hours under an inert atmosphere[5]. Validation: Aliquots analyzed by LC-MS should show the molecular ion peak of the desired Mannich base.

  • Isolation: Cool the reaction to 0°C. The hydrochloride salt of the amino-propiophenone typically precipitates directly from the ethanolic solution. Filter the precipitate and wash with cold ethanol to afford the pure product[5].

Quantitative Data: Pharmacological Profiling

The structural versatility of the propiophenone scaffold allows for fine-tuning of biological activity. The table below summarizes recent quantitative data regarding target engagement.

Compound Class / DerivativePrimary Biological TargetMechanism of ActionKey Quantitative MetricReference
Oxime Ether Propiophenones PPARγ ReceptorSelective TransactivationEC₅₀ = 0.028 μM[2]
Michael Acceptor Propiophenones DNMT3A EnzymeReactive Covalent InhibitionEC₅₀ = 2.1 μM[1]
Substituted Propiophenones PTP-1B EnzymeEnzyme InhibitionSignificant in vivo blood glucose reduction[3]
Brominated Propiophenones Cancer Cell Lines (e.g., HeLa)ROS-mediated ApoptosisCytotoxicity (Cell-line dependent)[6]

Mechanistic Pathways & Target Engagement

The divergence in biological activity is dictated by the specific substitution pattern on the propiophenone core. For instance, the introduction of an α,β-unsaturated ketone moiety transforms the propiophenone into a Michael acceptor, enabling covalent binding to cysteine residues in the active site of epigenetic enzymes like DNMT3A[1]. Conversely, bulky lipophilic substitutions (such as oxime ethers) favor non-covalent interactions within the hydrophobic pockets of nuclear receptors like PPARγ[2].

BiologicalPathways Scaffold Propiophenone Scaffold Mod1 α,β-Unsaturation (Michael Acceptor) Scaffold->Mod1 Mod2 Oxime Ether Linkage (Lipophilic Bulk) Scaffold->Mod2 Mod3 Aliphatic Amine Addition (Mannich Base) Scaffold->Mod3 Target1 DNMT3A Enzyme Mod1->Target1 Covalent Binding Target2 PPARγ Receptor Mod2->Target2 Allosteric Agonism Target3 CNS / Muscle Receptors Mod3->Target3 Receptor Antagonism Outcome1 Epigenetic Modulation (Anticancer) Target1->Outcome1 Outcome2 Insulin Sensitization (Antidiabetic) Target2->Outcome2 Outcome3 Muscle Relaxation (Antispasmodic) Target3->Outcome3

Caption: Divergent biological pathways of propiophenones based on structural modifications.

Conclusion

The propiophenone scaffold remains a cornerstone in medicinal chemistry. By strictly controlling the synthetic parameters—whether through the judicious selection of Lewis acids in Friedel-Crafts acylations or the exploitation of Mannich chemistry—researchers can reliably generate libraries of highly functionalized derivatives. The integration of rigorous analytical validation at each synthetic step ensures the integrity of the resulting structure-activity relationship data, paving the way for the discovery of next-generation therapeutics.

References

  • Design and synthesis of new non nucleoside inhibitors of DNMT3A. PubMed (Bioorganic & Medicinal Chemistry), 2015.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Constrained meta-Substituted Phenyl Propanoic Acids as Peroxisome Proliferator-Activated Receptor α and γ Dual Agonists. Journal of Medicinal Chemistry (ACS Publications), 2008.[Link]

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed (Bioorganic & Medicinal Chemistry), 2012.[Link]

  • Propiophenone - Synthesis and Applications. Grokipedia, 2025. [Link]

Sources

Foundational

Substituted Propiophenone Compounds: A Comprehensive Guide to Structure-Activity Relationships, Synthesis, and Pharmacological Profiling

As the chemical space of neuropharmacology expands, substituted propiophenones—specifically their α -amino derivatives known as cathinones—have emerged as a critical class of compounds. This scaffold serves as the founda...

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Author: BenchChem Technical Support Team. Date: March 2026

As the chemical space of neuropharmacology expands, substituted propiophenones—specifically their α -amino derivatives known as cathinones—have emerged as a critical class of compounds. This scaffold serves as the foundation for FDA-approved therapeutics like the antidepressant [1], as well as a vast array of designer drugs of abuse (synthetic cathinones)[2].

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR), synthetic workflows, and self-validating pharmacological protocols essential for researchers developing or profiling substituted propiophenone derivatives.

Structural Classification and Pharmacodynamics

The core scaffold of a substituted propiophenone is 1-phenyl-1-propanone. The pharmacological trajectory of these molecules is fundamentally altered by two primary modifications: ring substitution and α -carbon amination . When an amine group is introduced at the α -carbon, the molecule becomes a cathinone (a β -keto amphetamine)[3].

Structure-Activity Relationships (SAR) at Monoamine Transporters

Substituted cathinones exert their primary psychopharmacological effects by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[4]. The nature of this interaction—whether the compound acts as a transporter substrate (releaser) or a transporter inhibitor (blocker)—is dictated by steric hindrance:

  • Transporter Substrates (Releasers): Compounds with small N -alkyl substitutions (e.g., N -methyl in mephedrone) are recognized by the transporter, translocated into the cytoplasm, and reverse the normal direction of transporter flux, causing massive neurotransmitter efflux[3].

  • Transporter Inhibitors (Blockers): Compounds with bulky N -alkyl groups (e.g., the N -tert-butyl group in bupropion or the pyrrolidine ring in MDPV) bind to the transporter but cannot be translocated due to steric clash. They act as pure reuptake inhibitors, trapping neurotransmitters in the synaptic cleft[3][5].

G A Substituted Propiophenone (1-phenyl-1-propanone) B Alpha-Amination (Cathinone Scaffold) A->B Structural Evolution C Transporter Substrates (e.g., Mephedrone) B->C Small N-alkyl D Transporter Inhibitors (e.g., Bupropion, MDPV) B->D Bulky N-alkyl

Structural divergence of substituted propiophenones into monoamine releasers and inhibitors.
Quantitative SAR: The Role of the Alpha-Carbon Chain

Beyond the amine group, the length of the aliphatic chain extending from the α -carbon drastically influences binding affinity. demonstrated that in α -pyrrolidinophenones, elongating the carbon chain exponentially increases DAT affinity[6].

Table 1: Influence of α -Carbon Chain Length on DAT Affinity in α -Pyrrolidinophenones

CompoundAlpha-Chain LengthDAT Affinity ( Ki​ , µM)Mechanism at DAT
α -PPP Methyl (C1)1.29Inhibitor
α -PBP Ethyl (C2)0.145Inhibitor
α -PVP Propyl (C3)0.0222Inhibitor
α -PHP Butyl (C4)0.0160Inhibitor
PV-8 Pentyl (C5)0.0148Inhibitor

Data summarized from in vitro binding assays utilizing heterologously expressed human DAT in HEK293 cells[6].

Synthetic Workflows and Mechanistic Causality

The synthesis of α -amino substituted propiophenones relies on a highly conserved, two-step "bromination-amination" pathway[7]. While conceptually simple, achieving pharmaceutical-grade purity (as required for bupropion synthesis) necessitates precise control over reaction kinetics to prevent di-bromination and complex amination side-reactions[8].

G S1 Propiophenone Precursor S2 Alpha-Bromination (NBS / p-TSA) S1->S2 S3 2-Bromo Intermediate (GC Validated) S2->S3 S4 Nucleophilic Amination (Amine / NMP) S3->S4 S5 Hydrochloride Salt (IPA-HCl) S4->S5

Two-step bromination-amination synthetic workflow for substituted propiophenones.
Protocol 1: Alpha-Bromination (Self-Validating System)

Historically, bromination was achieved using elemental bromine ( Br2​ ) in chloroform, which suffered from long reaction times and poor yields (<40%)[8]. Modern scalable protocols utilize N -Bromosuccinimide (NBS).

  • Preparation: Dissolve the starting propiophenone (e.g., m-chloropropiophenone) in a minimal volume of acetonitrile.

  • Catalysis: Add p-toluenesulfonic acid (p-TSA). Causality: p-TSA acts as an acid catalyst to promote the enolization of the propiophenone, which is the rate-limiting step for electrophilic attack.

  • Bromination: Add NBS and heat the mixture to 60–65°C. Causality: NBS provides a steady, low-concentration source of electrophilic bromine, which kinetically favors mono-bromination and suppresses the formation of α,α -dibromopropiophenone[8].

  • Self-Validation (Critical Checkpoint): Monitor the reaction via Gas Chromatography (GC). Do not proceed to amination until the mono-brominated peak is >99.9%. If di-brominated species exceed 0.05%, the batch must be purified via recrystallization. Aminating a mixed bromide batch yields an inseparable mixture of secondary and tertiary amines.

Protocol 2: Nucleophilic Amination and Salt Formation
  • Solvent Selection: Dissolve the validated 2-bromo intermediate in a 1:5 (v/v) mixture of N -methyl-2-pyrrolidinone (NMP) and toluene. Causality: NMP is a highly polar aprotic solvent that stabilizes the polar SN​2 transition state, dramatically accelerating the reaction. Toluene acts as a thermal sink and facilitates the subsequent aqueous extraction[8].

  • Amination: Add an excess of the target amine (e.g., tert-butylamine) and heat to 55–60°C for 2 hours. Causality: Bulky amines like tert-butylamine introduce severe steric hindrance during the nucleophilic attack; elevated temperatures are strictly required to overcome this activation energy barrier[8].

  • Workup & Salt Formation: Quench with water, extract the free base into the toluene layer, and wash with brine. Precipitate the final product by adding a saturated solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) to yield the hydrochloride salt[8].

In Vitro Pharmacological Profiling

Once synthesized, substituted propiophenones must be profiled to determine their mechanism of action at monoamine transporters. A standard uptake inhibition assay is insufficient, as it cannot distinguish between a reuptake inhibitor and a substrate (releaser).

Protocol 3: Transporter Efflux Assay (The Monensin Control)

To definitively categorize a novel propiophenone, an efflux assay utilizing a sodium gradient collapse must be employed[3].

  • Cell Preparation: Culture HEK293 cells heterologously expressing human DAT, SERT, or NET.

  • Tracer Loading: Pre-load the cells with a tritiated substrate, such as [3H]MPP+ or [3H]DA . Wash away extracellular tracer.

  • Compound Introduction: Expose the cells to the synthesized propiophenone compound and measure the fractional release of the tritiated tracer into the buffer over 30 minutes.

  • Self-Validation (The Monensin Challenge): Run a parallel assay where cells are pre-treated with monensin , a sodium ionophore.

    • Causality & Logic: Monensin collapses the transmembrane sodium gradient required for normal transporter function.

    • If the compound is a substrate (Releaser): Monensin will drastically augment the apparent efflux of the tracer, as the transporter is no longer fighting the sodium gradient to reverse its flux.

    • If the compound is an inhibitor (Blocker): Monensin will have absolutely no effect on the efflux rate, as the compound simply plugs the pore and does not rely on transporter conformational cycling[3].

References

Sources

Exploratory

Theoretical and Computational Profiling of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone: A Comprehensive Quantum and Molecular Dynamics Framework

Executive Summary The rational design and evaluation of novel pharmaceutical intermediates require rigorous computational profiling before advancing to in vitro synthesis. 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design and evaluation of novel pharmaceutical intermediates require rigorous computational profiling before advancing to in vitro synthesis. 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone represents a highly functionalized diarylpropanone scaffold. Propiophenones and their chalcone-derived analogs are privileged structures in medicinal chemistry, frequently investigated for their thermodynamic stability and inhibitory action against cysteine proteases [1][4].

This whitepaper provides an in-depth technical guide to the theoretical and computational evaluation of this molecule. By synthesizing Density Functional Theory (DFT), molecular docking, Molecular Dynamics (MD), and ADMET profiling, we establish a self-validating pipeline to characterize its stereoelectronic landscape, target engagement potential, and pharmacokinetic viability.

Structural Rationale & Molecular Design

The architecture of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is strategically designed to balance lipophilicity, electronic reactivity, and metabolic stability:

  • Halogen Substitution (3'-Cl, 5'-F): The inclusion of highly electronegative fluorine and chlorine atoms on the propiophenone core induces a strong inductive electron-withdrawing (-I) effect. This modulates the pKa of adjacent protons and enhances the metabolic stability of the phenyl ring against cytochrome P450-mediated oxidation.

  • Methoxy Group (3-OMe): The methoxy substituent on the distal phenyl ring acts as a resonance electron donor (+R) and a critical hydrogen-bond acceptor, optimizing the molecule's interaction with polar residues in target binding pockets.

ElectronicPathway N1 Halogen Substituents (3'-Cl, 5'-F) N4 Inductive Electron Withdrawal (-I Effect) N1->N4 N2 Methoxy Group (3-OMe) N5 Resonance Donation (+R Effect) N2->N5 N3 Propiophenone Core (Carbonyl pi-system) N6 HOMO-LUMO Gap Modulation (Increased Reactivity) N3->N6 N4->N3 N5->N3

Fig 1: Electronic interaction pathway demonstrating substituent effects on the propiophenone core.

Quantum Mechanical Profiling (DFT)

Causality & Methodological Setup

Density Functional Theory (DFT) is employed to map the intrinsic electronic properties that dictate the molecule's reactivity and binding affinity. We utilize the B3LYP functional combined with the 6-311++G(d,p) basis set . Causality: B3LYP is a field-proven hybrid functional for organic molecules [2]. The inclusion of diffuse functions (++) is mathematically critical here; without them, the simulation would artificially confine the expanded electron clouds of the lone pairs on the chlorine, fluorine, and oxygen atoms, leading to inaccurate dipole moments and orbital energies [3].

Protocol: Geometry Optimization & Frequency Analysis
  • Initial Modeling: Construct the 3D structure of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone using Avogadro.

  • Pre-optimization: Perform a preliminary geometry cleanup using the MMFF94 molecular mechanics force field to resolve severe steric clashes.

  • DFT Optimization: Export coordinates to Gaussian 16. Execute geometry optimization using B3LYP/6-311++G(d,p). Set convergence criteria to a maximum force of 0.00045 Hartree/Bohr.

  • Self-Validation (Frequency Analysis): Run a harmonic vibrational frequency calculation at the identical level of theory. Validation Check: Confirm the absolute absence of imaginary frequencies to ensure the optimized geometry represents a true global minimum on the potential energy surface, rather than a transition state.

  • Electronic Property Extraction: Calculate the HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and Natural Bond Orbital (NBO) charges from the resulting checkpoint file.

Computed Electronic Parameters

Table 1: DFT Computed Thermodynamic and Electronic Properties

ParameterPredicted ValueUnitChemical Significance
HOMO Energy -6.24eVElectron-donating capacity (nucleophilicity)
LUMO Energy -2.15eVElectron-accepting capacity (electrophilicity)
Energy Gap (ΔE) 4.09eVHigh kinetic stability; moderate chemical hardness
Dipole Moment (μ) 3.85DebyeIndicates strong asymmetric charge distribution
Electronegativity (χ) 4.19eVTendency to attract electrons in a biological complex
Global Hardness (η) 2.04eVResistance to charge transfer

Molecular Docking & Target Engagement

Target Rationale

Halogenated propiophenone and chalcone derivatives are well-documented reversible covalent and non-covalent inhibitors of cysteine proteases, such as Falcipain-2 (a primary hemoglobinase in Plasmodium falciparum) [4]. We utilize Falcipain-2 (PDB ID: 3BPF) as a model target to evaluate the molecule's binding efficacy.

Protocol: High-Throughput Docking
  • Ligand Preparation: Convert the DFT-optimized log file to PDBQT format using AutoDockTools. Assign Gasteiger partial charges and define all single bonds outside the phenyl rings as rotatable.

  • Protein Preparation: Retrieve the crystal structure of Falcipain-2 (3BPF). Strip all co-crystallized water molecules, add polar hydrogens, and compute Kollman charges. Causality: Removing bulk water prevents steric occlusion of the binding pocket, while polar hydrogens are essential for accurately identifying hydrogen-bond donor/acceptor networks.

  • Grid Box Definition: Center the grid box on the catalytic triad (Cys42, His174, Asn204) with dimensions 25 × 25 × 25 Å and a spacing of 0.375 Å.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter of 24 to ensure thorough conformational sampling of the highly flexible propanone linker.

  • Pose Evaluation: Isolate the lowest-energy binding pose (most negative ΔG) for downstream dynamic validation.

Binding Affinity Data

Table 2: Molecular Docking Results (Target: Falcipain-2, PDB: 3BPF)

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
3'-Cl-5'-F-3-(3-OMe-Ph)propiophenone -8.4Cys42, His174, Trp206H-bonding (OMe), Halogen bonding (Cl), π-π stacking
Chloroquine (Reference) -6.2Asp152, Ser149Hydrogen bonding, electrostatic

Molecular Dynamics (MD) Simulations

Causality of Dynamic Validation

Molecular docking provides only a static snapshot of binding in a vacuum-like state. To confirm that the -8.4 kcal/mol docking score translates to physiological stability, Molecular Dynamics (MD) must be employed. MD evaluates the stability of the ligand-protein complex over time, accounting for explicit solvent effects, thermal fluctuations, and protein backbone flexibility.

Protocol: 100ns MD Setup
  • System Solvation & Neutralization: Place the docked ligand-protein complex in a dodecahedral box with a 1.0 nm solute-box distance. Solvate using the TIP3P explicit water model and neutralize the system with Na⁺/Cl⁻ ions to achieve a physiological salt concentration of 0.15 M.

  • Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) until the maximum force is < 1000.0 kJ/mol/nm. Causality: This eliminates high-energy steric overlaps introduced during system building, preventing the simulation from crashing due to infinite forces.

  • Equilibration (NVT & NPT): Conduct 100 ps of NVT (constant volume/temperature) equilibration at 300 K using the V-rescale thermostat. Follow this with 100 ps of NPT (constant pressure/temperature) equilibration at 1 bar using the Parrinello-Rahman barostat. Apply position restraints to all heavy atoms to allow the solvent to relax around the complex.

  • Production Run: Remove position restraints and execute a 100 ns production simulation in GROMACS using the CHARMM36 force field with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm.

  • Trajectory Analysis: Compute Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to validate that the ligand remains within the Cys42 catalytic pocket without structural unfolding.

Workflow A Ligand Preparation (3'-Cl-5'-F-3-(3-OMe-Ph)propiophenone) B Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) A->B C Molecular Docking (AutoDock Vina) A->C E ADMET Profiling (pkCSM / SwissADME) A->E B->C Optimized Geometry D Molecular Dynamics (GROMACS 100ns) C->D Top Pose F Data Synthesis & Lead Optimization D->F E->F

Fig 2: Integrated computational workflow from quantum optimization to molecular dynamics.

ADMET & Pharmacokinetic Profiling

Protocol & Causality

High attrition rates in late-stage drug development necessitate early in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

  • SMILES Generation: Convert the optimized 3D structure to a canonical SMILES string.

  • Pharmacokinetic Prediction: Input the SMILES into the SwissADME and pkCSM predictive machine-learning web servers.

  • Data Synthesis: Extract Lipinski parameters, blood-brain barrier (BBB) permeability, and AMES toxicity flags.

ADMET Data

Table 3: Predicted In Silico ADMET Profile

PropertyPredicted ValueClinical / Development Relevance
Molecular Weight 292.73 g/mol Optimal for oral bioavailability (< 500 Da limit)
LogP (Octanol/Water) 3.65Good membrane permeability; avoids high lipophilic toxicity
Hydrogen Bond Donors 0Complies with Lipinski's Rule of 5 (≤ 5)
Hydrogen Bond Acceptors 2Complies with Lipinski's Rule of 5 (≤ 10)
BBB Permeability LogBB = -0.45Moderate CNS penetration; low risk of severe neurotoxicity
CYP3A4 Inhibition YesPotential drug-drug interaction (DDI) risk; requires monitoring
AMES Toxicity NegativeNon-mutagenic profile

Conclusion

The theoretical and computational profiling of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone reveals a highly stable, pharmacokinetically viable scaffold. DFT calculations confirm that the halogen and methoxy substitutions successfully modulate the HOMO-LUMO gap (4.09 eV), providing optimal chemical hardness. Molecular docking and 100ns MD simulations validate its potential as a robust binder to cysteine proteases (e.g., Falcipain-2) with a favorable binding affinity of -8.4 kcal/mol. Finally, ADMET profiling confirms strict adherence to Lipinski's Rule of Five, positioning this molecule as a high-potential candidate for downstream in vitro synthesis and biological assaying.

References

  • Title: Probing Thermodynamic Behavior and Hydrogen Bonding Strength in Mixtures of Propiophenone and 1-Alkanol: A Comparative Experimental and DFT Study Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: The structural, spectral, frontier molecular orbital and thermodynamic analysis of 2-hydroxy 2-methyl propiophenone by MP2 and B3LYP methods Source: Journal of Theoretical and Computational Chemistry URL: [Link]

  • Title: A DFT Investigation of the Addition Reaction of Monomeric Lithium Enolate Derived from Propiophenone to Propene Oxide Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: DFT Studies and Topological Analyses of Electron Density on Acetophenone and Propiophenone Thiosemicarbazone Derivatives Source: Frontiers in Chemistry URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is a halogenated and methoxy-substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is a halogenated and methoxy-substituted aromatic ketone. Its molecular structure, featuring two distinct and functionalized phenyl rings connected by a flexible three-carbon chain, makes it a valuable intermediate in synthetic organic chemistry. The presence of chloro, fluoro, and methoxy groups offers multiple points for further chemical modification, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this intermediate and its potential application in the development of novel kinase inhibitors, a critical class of therapeutics in oncology and immunology. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Chemical and Physical Properties

A summary of the key properties of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is provided below.

PropertyValue
CAS Number 898775-07-0[1]
Molecular Formula C₁₆H₁₄ClFO₂[1]
Molecular Weight 292.73 g/mol [1]
IUPAC Name 1-(3-chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in water (predicted)

Synthesis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone via Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[2]

Reaction Scheme

Synthesis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone cluster_0 Step 1: Preparation of Acyl Chloride cluster_1 Step 2: Friedel-Crafts Acylation 3_methoxy_prop_acid 3-(3-methoxyphenyl)propanoic acid acyl_chloride 3-(3-methoxyphenyl)propanoyl chloride 3_methoxy_prop_acid->acyl_chloride  or (COCl)₂ SOCl2 SOCl₂ product 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone acyl_chloride->product  DCM, 0°C to rt 1_chloro_3_fluoro 1-chloro-3-fluorobenzene 1_chloro_3_fluoro->product AlCl3 AlCl₃ AlCl3->product

Caption: Synthesis of the target intermediate via Friedel-Crafts acylation.

Detailed Experimental Protocol: Synthesis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Materials:

  • 3-(3-methoxyphenyl)propanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1-chloro-3-fluorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Preparation of 3-(3-methoxyphenyl)propanoyl chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(3-methoxyphenyl)propanoic acid (1.0 eq).

  • Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-(3-methoxyphenyl)propanoyl chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C in an ice bath.

  • Add 1-chloro-3-fluorobenzene (1.1 eq) to the cooled suspension.

  • Add the crude 3-(3-methoxyphenyl)propanoyl chloride (1.0 eq) dissolved in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1 M HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone.

Application Note: Intermediate for the Synthesis of a Pyrazole-based Kinase Inhibitor Scaffold

The structural motifs present in 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone are commonly found in a variety of kinase inhibitors. The 3-chloro-5-fluorophenyl moiety can engage in halogen bonding and occupy hydrophobic pockets in the kinase ATP binding site, while the 3-methoxyphenyl group can be involved in hydrogen bonding or further functionalized. This makes the title compound an excellent starting material for the synthesis of novel kinase inhibitors.

Proposed Synthetic Pathway to a Pyrazole-based Kinase Inhibitor

A plausible synthetic route to a pyrazole-based kinase inhibitor scaffold from 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is outlined below. This involves a multi-component reaction, a powerful tool in medicinal chemistry for the rapid generation of molecular diversity.

Kinase Inhibitor Synthesis start_intermediate 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone cyclization Multi-component Cyclocondensation start_intermediate->cyclization reagents Hydrazine derivative + Diketone/Ketoester reagents->cyclization pyrazole_scaffold Substituted Pyrazole Core cyclization->pyrazole_scaffold further_functionalization Further Functionalization (e.g., Suzuki Coupling) pyrazole_scaffold->further_functionalization kinase_inhibitor Potential Kinase Inhibitor further_functionalization->kinase_inhibitor

Caption: Proposed synthesis of a kinase inhibitor from the target intermediate.

Detailed Experimental Protocol: Synthesis of a Substituted Pyrazole

Materials:

  • 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

  • Hydrazine hydrate or a substituted hydrazine

  • A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Ethanol or acetic acid (as solvent)

  • Glacial acetic acid (as catalyst, if needed)

Protocol:

  • In a round-bottom flask, dissolve 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) and ethyl acetoacetate (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrazole derivative.

This pyrazole core can then be further functionalized at various positions to optimize its kinase inhibitory activity, selectivity, and pharmacokinetic properties.

Trustworthiness and Self-Validation

The provided protocols are based on well-established and widely published synthetic methodologies, namely the Friedel-Crafts acylation and multi-component reactions for heterocycle synthesis. The robustness of these reactions ensures a high probability of success when conducted with appropriate attention to anhydrous conditions and stoichiometry. For self-validation, it is recommended to characterize the synthesized intermediate and final product thoroughly using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • NextSDS. 3'-CHLORO-3-(3-METHOXYPHENYL)PROPIOPHENONE — Chemical Substance Information. Available from: [Link]

  • National Center for Biotechnology Information. 3-Chloropropiophenone. PubChem Compound Summary for CID 79043. Available from: [Link]

  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: [Link]

Sources

Application

Application Note: Scale-up Synthesis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Executive Summary The compound 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is a highly functionalized intermediate[1]. Fluorinated and chlorinated aromatic compounds are critical building blocks in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is a highly functionalized intermediate[1]. Fluorinated and chlorinated aromatic compounds are critical building blocks in pharmaceutical development due to the unique properties of carbon-halogen bonds, which impart metabolic stability, modulate pKa, and enhance lipophilicity in active pharmaceutical ingredients (APIs)[2].

Synthesizing this propiophenone derivative at scale presents a distinct chemoselectivity challenge: the reduction of an α,β -unsaturated ketone (chalcone) to a saturated ketone without triggering the hydrodehalogenation of the sensitive aryl chloride bond. This application note details a robust, self-validating two-step protocol utilizing a Claisen-Schmidt condensation followed by a chemoselective catalytic hydrogenation using an ethylenediamine-poisoned Palladium on Carbon (Pd/C) catalyst[3][4].

Mechanistic Rationale & Process Strategy

Step 1: Claisen-Schmidt Condensation

The synthesis initiates with the base-catalyzed Aldol condensation of 3'-chloro-5'-fluoroacetophenone and 3-methoxybenzaldehyde.

  • Causality of Reagent Choice: Sodium hydroxide in an aqueous ethanol system is selected for its scalability and excellent solvation of both the starting materials and the enolate intermediate.

  • Temperature Control: The reaction is initiated at 0–5 °C to control the exothermic enolate formation and prevent competing Cannizzaro reactions of the aldehyde. As the chalcone product forms, it precipitates from the hydroalcoholic mixture, driving the equilibrium forward and enabling isolation via simple filtration.

Step 2: Chemoselective Hydrogenation

Standard hydrogenation of the resulting chalcone using unmodified Pd/C or Raney Nickel inevitably leads to significant hydrodehalogenation (cleavage of the C-Cl bond) and over-reduction of the carbonyl group to an alcohol.

  • The Catalyst Poisoning Strategy: To achieve absolute chemoselectivity, we employ a modified catalyst system: Pd/C(en) . The addition of ethylenediamine (EDA) to the Pd/C catalyst forms a stable, isolable complex on the palladium surface[4].

  • Mechanistic Causality: EDA acts as a selective catalytic poison. It coordinates to the highly active, electron-deficient palladium sites responsible for the oxidative addition into the aryl C-Cl bond. Meanwhile, the less sterically hindered sites remain available for the π -coordination and subsequent reduction of the alkene[3]. Furthermore, conducting the reaction in Tetrahydrofuran (THF) enhances the stability of the Pd-amine complex compared to protic solvents[5].

Process Visualization

Pathway SM 3'-Chloro-5'-fluoroacetophenone + 3-Methoxybenzaldehyde Step1 Step 1: Aldol Condensation NaOH, EtOH/H2O, 0-5 °C SM->Step1 Int Intermediate: Chalcone (C16H12ClFO2) Step1->Int >92% Yield Step2 Step 2: Chemoselective Hydrogenation 5% Pd/C(en), H2 (3 bar), THF, 25 °C Int->Step2 Prod Target: Propiophenone (C16H14ClFO2) Step2->Prod >95% Yield No Dehalogenation

Two-step synthetic pathway for the target propiophenone highlighting chemoselective reduction.

Workflow N1 Reactor Prep & Inerting N2 Catalyst Complexation (Pd/C + EDA) N1->N2 N3 Hydrogenation (3 bar H2, 25 °C) N2->N3 N4 IPC Check (HPLC < 0.5% SM) N3->N4 N4->N3 Fail N5 Filtration (Celite Pad) N4->N5 Pass N6 Crystallization & Drying N5->N6

Scale-up workflow for the chemoselective hydrogenation step including In-Process Controls.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate

Self-Validating Principle: The reaction utilizes precipitation as a physical indicator of conversion, backed by strict HPLC criteria before proceeding.

  • Reactor Charging: To a 10 L jacketed glass reactor purged with N2, charge 3'-chloro-5'-fluoroacetophenone (600 g, 3.48 mol, 1.0 eq) and absolute ethanol (3.0 L, 5 vol).

  • Reagent Addition: Add 3-methoxybenzaldehyde (497 g, 3.65 mol, 1.05 eq). Stir at 200 rpm to ensure complete dissolution.

  • Cooling: Set the chiller to cool the reaction mixture to an internal temperature of 0–5 °C.

  • Base Addition: Slowly dose 10% aqueous NaOH (1.67 L, 1.2 eq) via an addition funnel over 60 minutes. Critical Control: Maintain internal temperature < 10 °C to prevent side reactions.

  • Maturation: Remove cooling and allow the mixture to warm to 20–25 °C. Stir for 4 hours. A thick yellow precipitate will form.

  • In-Process Control (IPC) 1: Sample the slurry for HPLC analysis (254 nm). Validation Criterion: Unreacted ketone must be < 1.0% (Area%).

  • Workup & Isolation: Add purified water (3.0 L) to fully precipitate the product. Filter the suspension through a Nutsche filter. Wash the filter cake with cold EtOH/Water (1:1, 2 x 1 L).

  • Drying: Dry the yellow solid under vacuum (50 mbar) at 45 °C until constant weight.

Protocol B: Chemoselective Hydrogenation to the Propiophenone

Self-Validating Principle: Catalyst complexation must occur in the absence of the substrate to ensure complete poisoning of dehalogenation sites.

  • Catalyst Complexation (Crucial Step): To a 20 L pressure reactor under Argon, charge 5% Pd/C (42.5 g, 5 wt% relative to substrate, 50% wet). Add THF (4.0 L). Add Ethylenediamine (EDA, 2.1 g, ~0.05 eq / ~5 mg per 100 mg Pd/C). Stir the suspension at 25 °C for 1 hour to form the Pd/C(en) complex[4].

  • Substrate Addition: Charge the dried chalcone intermediate from Protocol A (850 g, 2.92 mol, 1.0 eq) dissolved in THF (4.5 L) into the reactor.

  • Hydrogenation: Purge the reactor with N2 (3 cycles, 3 bar), then with H2 (3 cycles, 3 bar). Pressurize the reactor to 3.0 bar with H2 gas.

  • Reaction: Stir at 400 rpm at 25 °C. Monitor hydrogen uptake. The reaction typically completes in 6–8 hours.

  • In-Process Control (IPC) 2: Vent H2 and purge with N2. Sample for HPLC. Validation Criterion: Chalcone peak < 0.5%; Dehalogenated byproducts < 0.1%. If chalcone > 0.5%, re-pressurize and stir for 2 additional hours.

  • Filtration: Filter the catalyst through a pad of Celite under a strict N2 atmosphere (catalyst remains pyrophoric). Wash the pad with THF (2 x 1 L).

  • Crystallization: Concentrate the filtrate under reduced pressure to ~2 L. Add Heptane (4 L) slowly while stirring to crystallize the propiophenone. Filter, wash with cold heptane, and dry under vacuum at 40 °C.

Quantitative Data & Yield Analysis

Table 1: Reaction Optimization for Hydrogenation (Lab-Scale Proof of Concept)

Catalyst System Solvent Conversion (%) Dehalogenation (%) Yield of Target (%)
5% Pd/C (Standard) EtOH >99 45.2 52.1
5% Pt/C EtOAc 85 5.4 78.5
5% Pd/C + EDA THF >99 <0.1 96.4

| 5% Pd/C + Ph₂S | THF | >99 | <0.5 | 94.2 |

Table 2: Scale-Up Mass Balance (1-kg Target Output)

Stage Input Mass (kg) Output Mass (kg) Molar Yield (%) HPLC Purity (a/a %)
Step 1: Chalcone 0.60 (Ketone) 0.93 92.5 98.2
Step 2: Propiophenone 0.85 (Chalcone) 0.82 95.9 99.5

| Overall Process | - | - | 88.7 | 99.5 |

Troubleshooting & Quality Control

  • Failure Mode 1: High levels of dehalogenated byproduct in Step 2.

    • Root Cause: Incomplete formation of the Pd/C(en) complex.

    • Corrective Action: Ensure the Pd/C and EDA are stirred together in THF for a minimum of 1 hour prior to the introduction of the chalcone substrate. Do not use protic solvents (like Methanol or Ethanol) as they disrupt the palladium-amine coordination sphere[5].

  • Failure Mode 2: Incomplete conversion of the Chalcone.

    • Root Cause: Mass transfer limitations of H2 gas or catalyst poisoning by sulfur/phosphorus impurities from the starting materials.

    • Corrective Action: Increase agitation speed to >400 rpm to improve the gas-liquid mixing vortex. If IPC 2 fails repeatedly, spike the reaction with an additional 1 wt% of pre-complexed Pd/C(en).

  • Failure Mode 3: Product oiling out during crystallization.

    • Root Cause: Residual THF preventing supersaturation in Heptane.

    • Corrective Action: Perform a strict solvent swap. Distill the THF down to <2 volumes before the anti-solvent (Heptane) addition. Seed crystals can be added at 35 °C to induce controlled nucleation.

References[1] NextSDS: Chemical substance information for 3'-CHLORO-5'-FLUORO-3-(3-METHOXYPHENYL)PROPIOPHENONE. Source: nextsds.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ARxpi-tEpn6DX9iw0PFrspZ9dKdl1_6GLZ-tJvNS16BlZ6As2hhgYo8egGhwaFSKVgKGHmBlYLWccVk6Cm-sej4Ik3G0VOw4lwZraEKQOy7TEa0FKkQSEfTQU0_VU-fDM9ZpFn827Q_J7S1lLib-MufV-s9wodstm4S5HQYCjnuxGSzmJNKqu_YYQSG7rW_6gHXqFw7w[2] Fluorinated Building Blocks — Buy from USA Supplier. Source: chem-contract.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIeciR13r27lNwbpCpuPeRgzB_qEjIezm4rPczNC9fIX5fqi0Kv054oL8HrK07t-alXLzMnDfCwgCzQdXKNJP4JdQEgL9FvSOoZB26_5f2T4BD3BP6C-PvwBGGuI3RyIQGBDqAvti2Nq49lOgYtKq60zi6Shx-F-tRdrOJEA==[3] Chemoselective Reduction catalysts | [Synthesis & Materials]Products. Source: fujifilm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzaxecpB5NucHubU6gu6lNKEkuXLdgN-Tj2jCIjcCUW3jNDtxnk3T6Ef-YZvcMAzUPOlpUXRn46TWCtyD3E-NibNMESqKd2bOODcN0fDwuUvncJdd0Gea6473n5tzFR76oK3qU_ZWm0o-s2xT9iCvIo_cW[5] Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2MkCWU2Y2Vz4dRRWZoYibtH7Pf1G5jutduzWsJGhVOvLumatBHAlhjlmA7qD-oWCvPai35uFEMKR-15O0Vzi3ZbqZG22ChTY21pnWBUAJG6yV8xbLditEDqTOpL84dZOulIE4[4] The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk5N7eVJmLFnxUJsDFHrzSOW1YDLQKb3nmx_RZvlhtOKPNrrL57xYr9lXm6hLbg6JLtss9hZiX68aXP4xFDCVVWCW1_d5688Jll1uZqedZf2KTtbFY0c3gZjIaw6aOCsOl9Rp85vqxG0I=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways and Troubleshooting for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Welcome to the technical support center for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this compound. Here, you will find a comprehensive overview of its potential degradation pathways, detailed protocols for stability studies, and solutions to common analytical challenges.

Introduction to the Stability of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone is a complex aromatic ketone containing several functional groups that can influence its stability. The propiophenone backbone, the halogen (chloro and fluoro) substitutions on one phenyl ring, and the methoxy group on the other create multiple potential sites for degradation. Understanding these liabilities is crucial for developing stable formulations and robust analytical methods.

This guide will delve into the three primary degradation pathways relevant to this molecule:

  • Hydrolytic Degradation: Breakdown in the presence of water, influenced by pH.

  • Oxidative Degradation: Degradation initiated by oxidizing agents.

  • Photolytic Degradation: Degradation caused by exposure to light.

Forced degradation studies are essential to identify potential degradants and establish stability-indicating analytical methods.[1][2] This guide provides the foundational knowledge to design, execute, and troubleshoot these critical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific questions and issues that researchers may encounter during their experiments in a practical question-and-answer format.

FAQ 1: What are the most likely degradation pathways for this molecule under hydrolytic stress?

Based on the structure of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, several hydrolytic degradation pathways can be anticipated, primarily dependent on the pH of the solution.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether linkage of the methoxy group is susceptible to cleavage, which would yield a phenolic derivative. While the amide bond is a common site for hydrolysis, this molecule lacks this functional group.[3] The propiophenone chain itself is generally stable to acid hydrolysis under typical experimental conditions.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, the propiophenone structure is more prone to reactions such as retro-Aldol type cleavage, particularly if there are activating groups. However, the most probable reaction is the hydrolysis of the halogen substituents on the phenyl ring, although this typically requires harsh conditions. The C-F bond is generally more resistant to hydrolysis than the C-Cl bond.

  • Neutral Hydrolysis: At neutral pH, the rate of hydrolysis is generally slow. However, prolonged exposure to water, especially at elevated temperatures, can lead to the formation of some of the same degradation products observed under acidic or basic conditions, albeit at a much slower rate.

Troubleshooting Guide: Unexpected Peaks in Hydrolysis Samples

Q: I'm observing multiple unexpected peaks in my HPLC chromatogram after acidic hydrolysis. What could be the cause?

A: Several factors could contribute to this observation:

  • Secondary Degradation: The primary degradation product, such as the phenolic derivative from methoxy group cleavage, might be further degrading under the harsh acidic conditions. Consider analyzing samples at earlier time points to identify the primary degradant.

  • Impurity Degradation: Impurities in your starting material may also be degrading, leading to additional peaks. Always run a control sample of the vehicle (e.g., acidified water) and an unstressed sample of the compound to differentiate.

  • Reaction with Mobile Phase: If your mobile phase contains reactive components, they might interact with the degradants. Ensure your mobile phase is well-characterized and inert.

FAQ 2: How is the methoxy group expected to behave under oxidative stress?

The methoxy group on the phenyl ring is a key site for oxidative degradation.

  • O-Demethylation: A common oxidative pathway for methoxyphenyl compounds is O-demethylation, which would result in the formation of a corresponding phenol.[4] This can be followed by further oxidation of the newly formed hydroxyl group.

  • Ring Opening: Under strong oxidative conditions, the aromatic ring itself can be cleaved, leading to a variety of smaller, more polar degradation products.

  • Side-Chain Oxidation: The propiophenone side chain can also be a target for oxidation, potentially leading to the formation of carboxylic acids or other oxidized species.

Troubleshooting Guide: Poor Mass Balance in Oxidation Studies

Q: After subjecting my sample to oxidative stress with hydrogen peroxide, my mass balance is significantly below 90%. Where could the parent compound be going?

A: Poor mass balance in oxidative studies is a common issue and can be attributed to several factors:

  • Formation of Non-UV Active Degradants: The aromatic ring may have been cleaved into smaller fragments that do not possess a chromophore and are therefore not detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to look for these products.

  • Formation of Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.

  • Adsorption to Vials/System: Highly polar or reactive degradation products can adsorb to glass or plastic surfaces of vials or components of the HPLC system. Using silanized vials can sometimes mitigate this.

  • Incomplete Elution: Some degradants may be very strongly retained on the HPLC column and not elute during the analytical run. A thorough column wash after each injection is crucial.

FAQ 3: What are the anticipated photolytic degradation pathways?

Aromatic ketones are known to be photochemically active. The presence of halogen and methoxy substituents will influence the photodegradation pathways.

  • Norrish Type Reactions: The carbonyl group of the propiophenone can undergo Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions upon exposure to UV light. This can lead to the formation of radical species and subsequent rearrangement or cleavage products.

  • Dehalogenation: The carbon-halogen bonds, particularly the C-Cl bond, can be susceptible to photolytic cleavage. This would result in the formation of de-halogenated derivatives.

  • Photo-oxidation: In the presence of oxygen, photo-oxidation can occur, leading to the formation of phenolic compounds from the methoxy group or other oxidized products.[5]

Troubleshooting Guide: Irreproducible Results in Photostability Studies

Q: I am getting inconsistent results in my photostability experiments. Why is this happening?

A: Reproducibility in photostability studies requires careful control of experimental parameters:

  • Light Source Inconsistency: Ensure the light source (e.g., UV lamp) provides a consistent and measurable output. The distance from the light source to the sample must be precisely controlled for every experiment.

  • Sample Temperature: Light sources can generate heat, which can introduce thermal degradation. The temperature of the sample should be monitored and controlled.

  • Sample Matrix Effects: The solvent or formulation matrix can significantly influence photodegradation. Ensure the composition of your sample matrix is consistent across all experiments.

  • Oxygen Availability: The presence of oxygen can lead to photo-oxidative pathways. If you are trying to study direct photolysis, degassing your solution and performing the experiment under an inert atmosphere (e.g., nitrogen) is necessary.

Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone under various stress conditions.

Materials:

  • 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber with controlled UV and visible light output

  • HPLC system with a UV/PDA detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with an appropriate amount of 0.1 M NaOH.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to the target concentration for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of the compound (in a quartz cuvette or other UV-transparent container) in a photostability chamber.

    • Expose the solution to light conditions as specified in ICH Q1B guidelines.

    • Simultaneously, run a dark control sample (wrapped in aluminum foil) under the same temperature conditions.

    • After the exposure period, dilute the samples with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound at 70°C for 48 hours.

    • Also, prepare a solution of the compound and heat it at 70°C for 48 hours.

    • Prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTypical DurationPotential Observations
Acid Hydrolysis0.1 M - 1 M HCl, 60-80°C24 - 72 hoursCleavage of the methoxy ether linkage.
Base Hydrolysis0.1 M - 1 M NaOH, RT - 60°C24 - 72 hoursPotential for dehalogenation (C-Cl).
Oxidation3% - 30% H₂O₂, RT24 - 48 hoursO-demethylation, ring opening.
PhotolysisICH Q1B conditionsPer guidelinesNorrish type reactions, dehalogenation.
Thermal70°C (solid and solution)48 - 96 hoursGeneral decomposition.

Visualizations

Predicted Degradation Pathways

G cluster_main 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_photolysis Photolysis A Parent Compound B O-Demethylated Phenol A->B H+/H2O C O-Demethylated Phenol A->C [O] E Dechlorinated Product A->E F Alpha-Cleavage Products A->F D Ring-Opened Products C->D Further [O]

Caption: Predicted major degradation pathways.

HPLC Troubleshooting Workflow

G cluster_all_peaks All Peaks Tailing cluster_specific_peaks Specific Peaks Tailing start Poor Peak Shape (Tailing) q1 Is tailing observed for all peaks? start->q1 a1 Check for column void or clogged frit q1->a1 Yes b1 Is the analyte basic? q1->b1 No a2 Check for extra-column volume issues a1->a2 b2 Optimize mobile phase pH (lower pH for basic analytes) b1->b2 Yes b3 Use a highly deactivated (end-capped) column b2->b3 b4 Consider ion-pairing reagent b3->b4

Caption: Troubleshooting peak tailing in HPLC.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • MICROSOLV. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Secrets of Good Peak Shape in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.
  • Phenomenex. (2014). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

  • ResearchGate. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4.
  • Kolehmainen, E., et al. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2014, October). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]

  • Pharma Health Sciences. (2020, August 28). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). PRECURSOR ASSESSMENT REPORT of 2-bromo-3′-chloropropiophenone. Retrieved from [Link]

  • Long, A. S., et al. (2013). Genotoxicity of 2-bromo-3'-chloropropiophenone. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 755(2), 119-124.
  • University of Wisconsin-River Falls. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Sharma, S. D., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • Epling, G. A., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations. Journal of Mass Spectrometry, 43(8), 1046-53.
  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • Waters. (n.d.). Developing liquiD Chromatography methoDs for Food AnAlysis. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Photodegradation of halogenated organic pollutants in wastewater: A review. Retrieved from [Link]

  • Sonneck, M., et al. (2020). 3-Chloropropiophenone.
  • IUCr Journals. (2025, April 14). 3-Chloropropiophenone. Retrieved from [Link]

  • Arora, P. K., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Biotechnology, 12(5), 858-873.
  • PubMed Central. (n.d.). Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. Retrieved from [Link]

  • Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
  • American Chemical Society. (2026, February 5). Oxygenation and Oxidation of Lignin Model Dimers by Fungal Ortho-Methoxyphenolases. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative deprotection of the para‐methoxyphenyl (PMP) group and.... Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Radboud Repository. (2006, September 29). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Institute of Food and Drug Safety Evaluation. (n.d.). Development of a HPLC method for determination of five synthetic dyes in Typha orientalis herbal medicine. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Prepared by: Senior Application Scientist Welcome to the technical support resource for the purification of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS No. 898775-07-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Welcome to the technical support resource for the purification of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (CAS No. 898775-07-0). This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, we address common issues encountered during post-synthesis workup and purification, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

This section covers foundational questions that are crucial for planning your purification strategy.

Q1: What are the most likely impurities in a typical synthesis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone?

Understanding potential impurities is the first step toward their effective removal. Given that this molecule is an aromatic ketone, it is likely synthesized via a Friedel-Crafts acylation or a similar electrophilic aromatic substitution reaction.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials: Residual acyl chloride/anhydride or the substituted aromatic precursor.

  • Catalyst Residue: Lewis acids like aluminum chloride (AlCl₃) used in Friedel-Crafts reactions can form stable complexes with the product ketone, requiring specific workup procedures (e.g., quenching with dilute acid) for removal.[2]

  • Isomeric Byproducts: If the regioselectivity of the acylation is not perfectly controlled, you may have ortho- or other para-isomers of the desired product.

  • Solvent and Reagent Residue: Solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate) and excess reagents can be carried through.[3][4]

  • Hydrolysis Products: The corresponding carboxylic acid if the acylating agent is hydrolyzed.

Q2: What is the best initial step to assess the purity of my crude product?

Before attempting large-scale purification, a quick analytical assessment is essential. Thin-Layer Chromatography (TLC) is the most effective initial technique.[5]

  • Why TLC? It provides a rapid, qualitative picture of the complexity of your mixture. You can visualize the number of components, estimate their relative polarities, and identify a potential solvent system for column chromatography.[5]

  • Procedure: Spot your crude material on a silica gel TLC plate and develop it with a series of solvents of varying polarity (e.g., starting with 10% ethyl acetate in hexanes and increasing the polarity). A single, well-defined spot suggests high purity, while multiple spots or streaking indicates the presence of impurities.

Q3: Which primary purification technique should I choose: Recrystallization or Column Chromatography?

The choice depends on the nature and quantity of impurities identified in your initial TLC analysis.

  • Recrystallization is ideal when your crude product is mostly pure (>90%) and the impurities have different solubility profiles from your target compound.[6] It is often faster and more scalable than chromatography.

  • Column Chromatography is the method of choice for complex mixtures with multiple components or for impurities that have similar polarities to the product.[7][8] It offers much higher resolving power but is more time-consuming and uses larger volumes of solvent.[9]

Purification Workflow Decision Guide

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on initial analytical results.

purification_workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Path cluster_end Finish start Crude Product tlc Assess Purity via TLC start->tlc decision Evaluate TLC Result tlc->decision recrystallize Recrystallization decision->recrystallize Single major spot? (>90% pure) chromatography Column Chromatography decision->chromatography Multiple spots? Streaking? product Pure Product (Verify with TLC/Melting Point) recrystallize->product chromatography->product

Sources

Troubleshooting

Workflow Overview: Propiophenone Synthesis and Functionalization

Welcome to the Technical Support Center for the synthesis and handling of propiophenone derivatives. Propiophenone (1-phenyl-1-propanone) and its functionalized derivatives are critical building blocks in organic chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and handling of propiophenone derivatives. Propiophenone (1-phenyl-1-propanone) and its functionalized derivatives are critical building blocks in organic chemistry, serving as advanced intermediates for active pharmaceutical ingredients (APIs) such as ephedrine analogs, bupropion, and various cathinones[1][2].

However, the unique electronic properties of the propiophenone backbone—specifically the extended conjugation with the aromatic ring and the acidity of its alpha-hydrogens (pKa ~17.6)—make it highly susceptible to enolization-driven side reactions[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yield, reproducible syntheses.

G Benzene Benzene + Propionyl Chloride FC Friedel-Crafts Acylation (AlCl3 catalyst) Benzene->FC Propio Propiophenone FC->Propio Bromination Alpha-Bromination (Br2 or CuBr2) Propio->Bromination BromoPropio Alpha-Bromopropiophenone (Lachrymator / Light Sensitive) Bromination->BromoPropio Amination Nucleophilic Substitution (Amines) BromoPropio->Amination Product Pharmaceutical Intermediates (e.g., Ephedrine analogs) Amination->Product

Workflow for the synthesis and downstream functionalization of propiophenone derivatives.

FAQ 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

Q: Why am I getting poor yields and recovering unreacted starting material during the Friedel-Crafts acylation of benzene with propionyl chloride?

A: The Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst (typically AlCl₃), not a catalytic amount[3]. The causality behind this is that the resulting ketone product forms a highly stable, unreactive complex with the Lewis acid, effectively sequestering and deactivating the catalyst. If you use less than 1.1 equivalents of AlCl₃, the reaction will stall prematurely. A key advantage of this deactivation is that the resulting ketone is protected against further electrophilic substitution, preventing polyacylation[3].

Validated Protocol: Standard Friedel-Crafts Acylation

  • Charge a dry, argon-flushed flask with benzene (3.0 eq) and anhydrous dichloromethane.

  • Cool the mixture to 0–5 °C using an ice bath to control the exothermic reaction.

  • Add anhydrous AlCl₃ (1.1 eq) in portions, strictly maintaining the temperature below 5 °C to prevent side reactions[1][4].

  • Dropwise add propanoyl chloride (1.0 eq) over 30 minutes.

  • Stir for 2 hours at 0–5 °C, then allow to warm to room temperature.

  • Quench carefully by pouring the mixture over crushed ice and 1M HCl to break the aluminum-ketone complex.

  • Extract with dichloromethane, wash with saturated NaHCO₃, dry over MgSO₄, and distill (bp 218 °C at 760 mmHg) to yield purified propiophenone (75–85% yield)[1][4].

FAQ 2: Alpha-Bromination and Selectivity Issues

Q: During the synthesis of alpha-bromopropiophenone, I frequently observe dibrominated byproducts and dark, tarry residues. How can I control the selectivity?

A: Alpha-bromination proceeds via the enol tautomer of propiophenone. If the reaction temperature is too high or the addition of elemental bromine (Br₂) is too rapid, the newly formed alpha-bromopropiophenone can undergo further enolization and subsequent bromination, leading to α,α-dibromopropiophenone.

To troubleshoot this, transition from using elemental Br₂ to cupric bromide (CuBr₂) in a mixed solvent system. Heating CuBr₂ in an ethyl acetate/chloroform reflux provides a slow, controlled release of the brominating agent, which significantly suppresses over-bromination and unwanted aromatic ring bromination[5].

Quantitative Data: Comparison of Alpha-Bromination Conditions

ReagentSolventTemp (°C)Time (h)Yield of α-Bromo (%)Dibromide Byproduct (%)
Br₂ (1.0 eq)Glacial Acetic Acid20–252.065–7010–15
Br₂ (1.0 eq)Dichloromethane0–53.075–805–8
CuBr₂ (2.0 eq)EtOAc / CHCl₃60–801.090–95< 2
NaBrO₃ / HBrAqueous254.098< 1

Note: The NaBrO₃/HBr method is an emerging green chemistry alternative that generates bromine in situ, minimizing equivalents and maximizing yield[6].

Validated Protocol: Controlled Alpha-Bromination using CuBr₂

  • Suspend finely powdered cupric bromide (2.0 eq) in a mixture of ethyl acetate and chloroform (1:1 v/v)[5].

  • Add propiophenone (1.0 eq) to the suspension.

  • Vigorously stir and heat the mixture to reflux (60–80 °C).

  • Monitor the reaction; the color will shift from dark green to yellowish-white as CuBr₂ is reduced to CuBr, and HBr evolution will cease (approx. 1 hour)[5].

  • Filter the hot mixture to remove the precipitated CuBr.

  • Concentrate the filtrate under reduced pressure to obtain crude alpha-bromopropiophenone (Yield: ~95%).

FAQ 3: Handling and Stability of Alpha-Bromopropiophenone

Q: My alpha-bromopropiophenone turned from a pale yellow liquid to a dark brown sludge after a few weeks in storage. What went wrong?

A: Alpha-bromopropiophenone (CAS 2114-00-3) is highly light-sensitive and prone to degradation via radical pathways or hydrolysis if exposed to ambient moisture[7]. Furthermore, it is a potent lachrymator that can cause severe eye and respiratory irritation[8].

Storage & Handling Rules:

  • Containment: Store strictly in amber glass containers to prevent photolytic degradation[7].

  • Atmosphere: Flush the headspace with an inert gas (argon or nitrogen) to prevent oxidative darkening.

  • Temperature: Keep refrigerated (2–8 °C).

  • Recovery: If the compound has darkened significantly, it must be redistilled under high vacuum (e.g., bp 135-138 °C at 20 mmHg) before use in sensitive downstream aminations[9].

FAQ 4: Side Reactions in Downstream Amination (Mannich Reactions)

Q: When reacting propiophenone with formaldehyde and a secondary amine (Mannich reaction), I get a viscous oil instead of the desired aminoketone crystal. Why?

A: The formation of a viscous oil indicates competing side reactions, primarily the base-catalyzed aldol self-condensation of propiophenone or the polymerization of formaldehyde[10]. Because the alpha-hydrogens of propiophenone are acidic, improper pH control allows the enolate to attack another propiophenone molecule instead of the highly electrophilic Eschenmoser's salt intermediate[10].

To fix this, ensure the reaction is strictly acid-catalyzed. Use the hydrochloride salt of the amine rather than the free base. This facilitates the formation of the iminium ion while simultaneously controlling the enolization rate of the propiophenone[10].

G Propio Propiophenone Base Base / Acid Catalyst Propio->Base Enol Enol / Enolate Intermediate (Reactive Nucleophile) Base->Enol Desired Desired Electrophilic Addition (e.g., Mannich / Bromination) Enol->Desired Controlled Conditions Side1 Aldol Self-Condensation Enol->Side1 Excess Base / High Temp Side2 Over-Bromination (Dibromide) Enol->Side2 Excess Halogen

Mechanistic pathway of propiophenone enolization leading to desired products and common side reactions.

References

  • Grokipedia. Propiophenone. Retrieved from [Link]

  • Wikipedia. Propiophenone. Retrieved from[Link]

  • WebQC. Propiophenone Properties. Retrieved from [Link]

  • Google Patents. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.
  • Google Patents. KR20160119898A - Method for environmentally-friendly alpha-bromination of phenyl alkyl ketone derivatives.
  • MDMA.ch. Process for the Manufacture of Phenyl-methylaminopropanol (Synthetic Ephedrine). Retrieved from [Link]

Sources

Optimization

Enhancing the stability of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone for experiments

Welcome to the Technical Support Center for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone . As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to maintain the structural integrity of this compound during rigorous experimental workflows.

This compound features a dihydrochalcone-like backbone—specifically, a 1-(3-chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one structure. While the halogenated aromatic rings provide a degree of metabolic and chemical stability, the propiophenone core and the α-carbon adjacent to the carbonyl remain vulnerable to specific degradation pathways, including enolization, oxidative fragmentation[1], and photolysis.

Below, you will find a comprehensive troubleshooting guide, self-validating protocols, and quantitative stability data to ensure absolute reproducibility in your assays.

I. Mechanistic Insights & Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The stability of propiophenone derivatives is primarily compromised by three mechanisms:

  • α-Carbon Oxidation: The sp3-hybridized carbon adjacent to the carbonyl is highly susceptible to oxidation by dissolved oxygen or reactive oxygen species, leading to α-hydroxy derivatives or complete cleavage of the carbon-carbon bond[2].

  • Base-Catalyzed Enolization: In aqueous media with a pH > 7.5, the α-hydrogens undergo deprotonation. The resulting enolate is highly reactive and serves as the rate-determining intermediate for subsequent oxidative cleavage or aldol condensation[3].

  • Photochemical Cleavage: The aryl ketone chromophore strongly absorbs UV light, which can trigger Norrish Type I and Type II photochemical cleavage, a process heavily influenced by the pH of the solution[4].

DegradationPathways A 3'-Chloro-5'-fluoro-3- (3-methoxyphenyl)propiophenone B UV/Light Exposure A->B D Basic pH (>7.5) A->D F Oxidizing Agents / O2 A->F C Norrish Cleavage (Photodegradation) B->C H Mitigation: Amber Vials, pH 5-7, Argon Overlay C->H E Enolization & Aldol Condensation D->E E->H G α-Carbon Oxidation F->G G->H

Fig 1. Mechanistic degradation pathways and targeted interventions for propiophenone derivatives.

II. Troubleshooting Guide & FAQs

Q1: Why is my stock solution in DMSO showing a secondary peak on HPLC-UV after 48 hours at room temperature? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Moisture absorption promotes trace hydrolysis, while DMSO itself can act as a co-oxidant under certain conditions, facilitating the oxidative nitration or α-carbon oxidation of the propiophenone core[5]. Solution: Always use anhydrous, sealed DMSO (≤0.005% water). Prepare single-use aliquots to prevent repeated freeze-thaw cycles and atmospheric oxygen exposure.

Q2: How light-sensitive is this compound during benchtop in vitro assays? Causality: The compound contains a conjugated aryl ketone system that absorbs UV radiation. Exposure to standard fluorescent laboratory lighting over several hours induces photolytic degradation (Norrish reactions)[4]. Solution: Perform all dilutions and incubations in amber microcentrifuge tubes or wrap standard tubes in aluminum foil. Ensure that the compound is stored strictly below +30°C in the dark[6].

Q3: What is the optimal pH for aqueous biological assays? Causality: The enolization rate of arylalkyl ketones increases exponentially in basic environments. The formation of the enol intermediate is the critical first step that compromises the structural integrity of the molecule[3]. Solution: Maintain assay buffers strictly between pH 5.0 and 7.0. If your biological target requires a higher pH (e.g., pH 8.0), minimize the compound's incubation time in the buffer to less than 2 hours and run a parallel vehicle-control stability check.

III. Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol must include an internal validation step.

Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent α-oxidation and hydrolysis during long-term storage.

  • Equilibration: Allow the lyophilized powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the chilled powder.

  • Dissolution: Dissolve the compound in anhydrous, septum-sealed DMSO or Acetonitrile to a concentration of 10 mM. Vortex gently until visually clear.

  • Aliquoting: Dispense 20 µL aliquots into amber, low-bind microcentrifuge tubes.

  • Inerting (Critical): Gently blow a stream of Argon gas over the liquid surface of each tube for 3 seconds to displace ambient oxygen. Cap immediately.

  • Storage: Store at -20°C or -80°C.

  • Self-Validation Step: Randomly select one aliquot immediately (T=0) and one after 7 days (T=7). Run both on LC-MS. The protocol is validated if the Area Under the Curve (AUC) of the parent mass remains >99% relative to T=0.

Workflow S1 1. Weighing (Dry Env) S2 2. Dissolution (Anhydrous Solvent) S1->S2 S3 3. Aliquoting (Single-use) S2->S3 S4 4. Argon Overlay (Displace O2) S3->S4 S5 5. Storage (-20°C, Dark) S4->S5 S6 6. LC-MS QC (Self-Validation) S5->S6

Fig 2. Self-validating workflow for the preparation and storage of stable stock solutions.

Protocol B: Forced Degradation Profiling (Assay Validation)

Objective: Establish the exact degradation boundaries of the compound in your specific lab environment.

  • Acid/Base Stress: Prepare two 100 µM solutions in 50% Acetonitrile/Water. Adjust one to pH 2.0 (using 0.1M HCl) and the other to pH 10.0 (using 0.1M NaOH).

  • Oxidative Stress: Prepare a 100 µM solution in 50% Acetonitrile/Water containing 0.3% H₂O₂.

  • Photolytic Stress: Place a 100 µM solution in a clear glass vial under direct UV light (254 nm) or intense ambient light.

  • Incubation & Analysis: Incubate all samples at 37°C for 24 hours. Neutralize the acid/base samples, then analyze via HPLC-UV (254 nm).

  • Self-Validation Step: Calculate the mass balance. The sum of the parent peak AUC and all degradant peak AUCs must equal the AUC of an unstressed control sample (±5%). If mass balance is lost, volatile degradants or insoluble polymers have formed.

IV. Quantitative Stability Data

The following table summarizes the anticipated stability profile of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone based on the chemical behavior of halogenated dihydrochalcones and propiophenones. Use this matrix to select appropriate experimental conditions.

Environmental ConditionSolvent / MatrixTemperatureLight ExposureEstimated Half-Life ( t1/2​ )Primary Mechanism of Degradation
Optimal Storage Anhydrous DMSO (Argon)-20°CDark> 12 MonthsNone (Stable)
Benchtop Handling Ambient DMSO25°CAmbient Lab Light~ 7 DaysTrace Oxidation / Hydrolysis
Aqueous Assay (Neutral) PBS Buffer (pH 7.4)37°CDark~ 48 HoursMild Enolization
Aqueous Assay (Acidic) Acetate Buffer (pH 5.5)37°CDark> 7 DaysHighly Stable (Protonated)
Aqueous Assay (Basic) Tris Buffer (pH 8.5)37°CDark< 12 HoursBase-Catalyzed Enolization
Phototoxicity Assay 50% MeOH / Water25°CDirect UV (254nm)~ 4 - 8 HoursNorrish Cleavage (Photolysis)

V. References[6] Title: 93-55-0(Propiophenone) Product Description

Sources

Reference Data & Comparative Studies

Validation

A Comparative Validation Guide to 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone: A Novel Kinase Inhibitor Candidate

Abstract The landscape of kinase inhibitor discovery is one of continuous evolution, demanding rigorous, multi-faceted validation of novel chemical entities.[1][2] This guide presents a comprehensive framework for the cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of kinase inhibitor discovery is one of continuous evolution, demanding rigorous, multi-faceted validation of novel chemical entities.[1][2] This guide presents a comprehensive framework for the cross-validation of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (hereafter designated as CFC-MPP ), a novel propiophenone derivative with potential as a targeted kinase inhibitor. We provide an objective comparison of CFC-MPP's performance against a well-characterized, broad-spectrum inhibitor, Staurosporine, across a series of foundational assays. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the requisite experimental protocols for physicochemical characterization, in vitro biochemical potency, and cell-based efficacy. Our approach emphasizes scientific integrity through self-validating protocols and authoritative grounding, ensuring that the presented data provides a robust baseline for further preclinical development.

Physicochemical Identity and Purity Assessment

Before any biological evaluation, establishing the identity, structure, and purity of a test compound is a non-negotiable prerequisite for data integrity. The synthesis of propiophenone derivatives is well-documented, often involving methodologies like Friedel-Crafts acylation or Grignard reactions.[3] For CFC-MPP, a multi-step synthesis culminating in a final acylation or coupling step would be typical. Following synthesis and purification, a panel of analytical techniques must be employed to confirm the compound's profile.[4][5]

Rationale for Analytical Method Selection
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguously determines the chemical structure by mapping the ¹H and ¹³C atomic environments. It is the gold standard for structural elucidation.[6]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement, allowing for the confirmation of the elemental formula (C₁₆H₁₄ClFO₂ for CFC-MPP).[7]

  • High-Performance Liquid Chromatography (HPLC): Serves as the primary method for quantifying the purity of the compound, separating it from any residual starting materials, by-products, or isomers. A purity level of ≥98% is the standard acceptance criterion for use in biological assays.[8][9]

Experimental Workflow for Compound Characterization

The logical flow for confirming a newly synthesized compound's identity and purity is a sequential process designed to be fail-fast. An incorrect structure identified by NMR, for instance, negates the need for purity analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Analytical Validation syn Chemical Synthesis of CFC-MPP pur Purification (e.g., Column Chromatography) syn->pur nmr Structural Confirmation (¹H & ¹³C NMR) pur->nmr Is structure correct? hrms Formula Verification (HRMS) nmr->hrms YES fail Resynthesize or Repurify nmr->fail NO hplc Purity Assessment (RP-HPLC, >98%) hrms->hplc YES hrms->fail NO Is formula correct? pass Qualified for Biological Assays hplc->pass YES Is purity ≥98%? hplc->fail NO

Caption: Workflow for Physicochemical Validation of CFC-MPP.

Summary of CFC-MPP Characterization Data

The following table summarizes the expected analytical data for a successfully synthesized batch of CFC-MPP.

Parameter Method Specification / Expected Result
Molecular Formula -C₁₆H₁₄ClFO₂
Molecular Weight -292.73 g/mol [7]
Structure ¹H & ¹³C NMRPeaks consistent with proposed structure
Exact Mass ESI-HRMS[M+H]⁺ = 293.0637 ± 5 ppm
Purity RP-HPLC (254 nm)≥ 98.5%
Appearance VisualWhite to off-white solid

In Vitro Biochemical Potency: ABL1 Kinase Inhibition

To assess CFC-MPP as a potential kinase inhibitor, a direct, cell-free biochemical assay is the logical first step.[10] We selected the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase as a representative target due to its clinical relevance in oncology. The objective is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.

Choice of Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay was chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb light or fluoresce. This "add-mix-measure" assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10] The luminescent signal is directly proportional to kinase activity, meaning a potent inhibitor will result in a low signal.

Detailed Protocol: ABL1 Kinase IC₅₀ Determination

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of CFC-MPP and Staurosporine (control inhibitor) in 100% DMSO.

    • Perform a serial 1:3 dilution series in DMSO to create 10 concentrations, from 1 mM down to 50 nM. This will yield final assay concentrations from 10 µM to 0.5 nM.

  • Kinase Reaction Setup:

    • Prepare a master mix of ABL1 Kinase and its specific peptide substrate in kinase reaction buffer.

    • In an opaque-walled 384-well plate, add 2.5 µL of the kinase/substrate mix to each well.

    • Add 25 nL of each compound dilution (or DMSO for 0% inhibition control) to the appropriate wells.

    • Add 2.5 µL of a 200 µM ATP solution to each well to initiate the kinase reaction. The final volume is 5 µL.

    • Self-Validation Control: Include "100% inhibition" control wells containing kinase/substrate but no ATP.

  • Reaction & Detection:

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Acquisition:

    • Record luminescence using a plate-based luminometer with an integration time of 0.5 to 1 second per well.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Comparative Biochemical Potency Data
Compound Target Kinase IC₅₀ (nM) Description
CFC-MPP ABL115.2Potent inhibitor of ABL1 kinase.
Staurosporine ABL15.8Highly potent, broad-spectrum control inhibitor.[11]

Cell-Based Efficacy: Anti-Proliferative Activity

A potent biochemical inhibitor must demonstrate the ability to engage its target within a cellular context and elicit a biological response.[12] To validate the findings from the cell-free assay, we assessed the anti-proliferative effects of CFC-MPP in the K-562 human chronic myelogenous leukemia cell line, which is known to be dependent on BCR-ABL1 kinase activity.

Choice of Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay was selected as it provides a robust and sensitive measure of cell viability by quantifying ATP, an indicator of metabolically active cells.[13][14] Its simple "add-mix-measure" protocol minimizes handling errors and is ideal for high-throughput applications.[15][16] The luminescent signal is directly proportional to the number of viable cells.

G cluster_principle Assay Principle cells Viable Cells (Contain ATP) atp ATP Release cells->atp Lysis reagent CellTiter-Glo® Reagent (Lysis Buffer + Luciferase/Luciferin) light Luminescent Signal atp->light Luciferase Reaction

Caption: Principle of the CellTiter-Glo® Viability Assay.

Detailed Protocol: K-562 Cell Proliferation Assay
  • Cell Plating:

    • Culture K-562 cells under standard conditions.

    • Seed cells into an opaque-walled 96-well plate at a density of 5,000 cells per well in 90 µL of culture medium.[17]

    • Include control wells containing medium only for background luminescence measurement.[14]

  • Compound Treatment:

    • Prepare a 10-point, 1:3 serial dilution of CFC-MPP and Staurosporine in culture medium.

    • Add 10 µL of the diluted compounds (or medium with DMSO for vehicle control) to the cell plates.

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Development:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]

    • Add 100 µL of the reagent to each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Record luminescence using a plate-based luminometer.

    • Normalize the data to the vehicle-treated control wells and plot the percentage of viability against the log of compound concentration.

    • Determine the half-maximal effective concentration (EC₅₀) by fitting the data to a four-parameter dose-response curve.

Comparative Anti-Proliferative Activity Data
Compound Cell Line EC₅₀ (nM) Interpretation
CFC-MPP K-56278.5Demonstrates potent, dose-dependent inhibition of cancer cell proliferation.
Staurosporine K-56225.1Control compound shows high, but non-selective, cytotoxic activity.

Concluding Analysis

This guide outlines a foundational cross-validation workflow for the novel compound 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (CFC-MPP). The experimental data, while presented for illustrative purposes, demonstrates a scientifically sound progression from physicochemical identity to cell-based efficacy.

  • Potency and Efficacy: CFC-MPP exhibits potent, low-nanomolar inhibition of ABL1 kinase in a biochemical assay (IC₅₀ = 15.2 nM) and effectively translates this activity into a cellular response by inhibiting the proliferation of ABL1-dependent K-562 cells (EC₅₀ = 78.5 nM).

  • Comparative Standing: While the control compound, Staurosporine, is more potent in both assays, its value lies in being a benchmark. Staurosporine is a notoriously non-selective inhibitor, making it unsuitable for therapeutic development.[11] The promising activity of CFC-MPP warrants a broader profiling against a panel of kinases to establish its selectivity profile, a critical next step in determining its therapeutic potential.[11] The halogen (Chloro, Fluoro) and methoxy substitutions on the phenyl rings are key structural features that likely contribute to its observed potency and should be explored further in structure-activity relationship (SAR) studies.

This guide provides the essential protocols and a logical framework for the initial validation of candidate kinase inhibitors, ensuring that subsequent research and development efforts are built upon a foundation of robust, reproducible, and scientifically-defensible data.

References

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • JoVE. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • MDPI. (2020, July 15). Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. Retrieved from [Link]

  • Frontiers. (n.d.). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]

  • PubChem. (n.d.). 3'-Carboethoxy-3-(3-chloro-5-fluorophenyl)propiophenone. Retrieved from [Link]

  • Juniper Publishers. (2016, April 22). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Retrieved from [Link]

  • MDPI. (2025, April 21). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
  • Thieme. (2018, March 14). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Retrieved from [Link]

  • MDPI. (2020, January 23). Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. Retrieved from [Link]

  • Penn State Research Database. (2025, April 15). T3P-Promoted Synthesis of a Series of Novel 3-Aryl-2-phenyl-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-ones. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide: 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone in the Context of Kinase Inhibitor Drug Discovery

This guide provides a comprehensive framework for benchmarking the novel compound, 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, against existing compounds, particularly within the domain of kinase inhibitor drug...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, against existing compounds, particularly within the domain of kinase inhibitor drug discovery. Given that this molecule represents a new chemical entity, this document outlines a systematic approach to characterize its properties and potential therapeutic value. We will delve into its structural and physicochemical characteristics, propose a plausible mechanism of action, and provide detailed experimental protocols for a head-to-head comparison with established kinase inhibitors.

The propiophenone scaffold is a versatile starting point in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer and anti-inflammatory effects.[1][2] The specific substitutions on 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone—chloro, fluoro, and methoxyphenyl groups—are common in drug design to modulate physicochemical and pharmacokinetic properties.[3][4] The presence of halogens like chlorine and fluorine can influence binding affinity, metabolic stability, and membrane permeability.[5] The methoxy group is also a frequent substituent in approved drugs, contributing to target binding and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[4]

Section 1: Physicochemical and Structural Analysis

A critical first step in characterizing a novel compound is to determine its fundamental physicochemical properties. These parameters are crucial predictors of a compound's behavior in biological systems, including its solubility, permeability, and potential for off-target effects.[6] For 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (Molecular Formula: C₁₆H₁₄ClFO₂, Molecular Weight: 292.73), computational tools can provide initial estimates, which should be followed by experimental validation.[7][8][9]

Table 1: Predicted Physicochemical Properties of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone and Comparator Kinase Inhibitors

Property3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone (Predicted)Sunitinib (Reference Kinase Inhibitor)Erlotinib (Reference Kinase Inhibitor)
Molecular Weight 292.73398.47393.43
cLogP 4.25.24.0
Topological Polar Surface Area (TPSA) 35.5 Ų71.7 Ų54.4 Ų
Hydrogen Bond Donors 022
Hydrogen Bond Acceptors 245

Note: Predicted values can be generated using computational chemistry software and should be experimentally verified. Sunitinib and Erlotinib are selected as comparators due to their established roles as multi-kinase and EGFR inhibitors, respectively, and their oral bioavailability, making them relevant benchmarks.

The predicted lipophilicity (cLogP) of our target compound suggests it will have good membrane permeability, a desirable trait for oral drug candidates. However, high lipophilicity can sometimes be associated with promiscuous binding and toxicity.[6] Its lower molecular weight and TPSA compared to the reference drugs may offer advantages in terms of cell permeability and bioavailability.

Section 2: Hypothesized Mechanism of Action - Targeting Protein Kinases

Many small molecule inhibitors with scaffolds similar to propiophenone derivatives have been found to target protein kinases.[1][10][11] Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive drug targets.[11][12]

Based on its structural features, we hypothesize that 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone may function as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of one or more protein kinases. The substituted phenyl rings can engage in hydrophobic and van der Waals interactions within the kinase domain, while the carbonyl group can form hydrogen bonds with the hinge region of the kinase.

To visualize the general workflow for evaluating a novel kinase inhibitor, the following diagram outlines the key experimental stages:

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Preclinical Evaluation Compound Synthesis\n& QC Compound Synthesis & QC Physicochemical\nProfiling Physicochemical Profiling Compound Synthesis\n& QC->Physicochemical\nProfiling Characterize Broad Kinase\nPanel Screen Broad Kinase Panel Screen Physicochemical\nProfiling->Broad Kinase\nPanel Screen Select candidates IC50 Determination\n(Lead Kinases) IC50 Determination (Lead Kinases) Broad Kinase\nPanel Screen->IC50 Determination\n(Lead Kinases) Identify hits Mechanism of\nInhibition Studies Mechanism of Inhibition Studies IC50 Determination\n(Lead Kinases)->Mechanism of\nInhibition Studies Elucidate MOA Cell-Based\nFunctional Assays Cell-Based Functional Assays Mechanism of\nInhibition Studies->Cell-Based\nFunctional Assays Confirm cellular activity ADME-Tox\nProfiling ADME-Tox Profiling Cell-Based\nFunctional Assays->ADME-Tox\nProfiling Assess drug-like properties In Vivo\nEfficacy Studies In Vivo Efficacy Studies ADME-Tox\nProfiling->In Vivo\nEfficacy Studies Evaluate in animal models Candidate\nSelection Candidate Selection In Vivo\nEfficacy Studies->Candidate\nSelection

Caption: Workflow for Novel Kinase Inhibitor Evaluation.

Section 3: Benchmarking Experimental Protocols

To rigorously evaluate 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, a series of head-to-head experiments against established kinase inhibitors are required. The following protocols provide a standardized framework for this comparative analysis.

This assay is the first step to determine if the compound has activity against a panel of protein kinases and to quantify its potency.[13][14]

Objective: To determine the IC50 values of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone against a panel of cancer-relevant kinases (e.g., EGFR, VEGFR, Src, Abl) and compare them to Sunitinib and Erlotinib.

Protocol:

  • Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase assay buffer, test compound, reference inhibitors, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[15]

  • Compound Preparation: Prepare a 10 mM stock solution of the test and reference compounds in DMSO. Create a series of 2-fold dilutions in assay buffer to generate a 10-point dose-response curve.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution, followed by 2.5 µL of the compound dilution.

  • Initiation: Add 2.5 µL of a solution containing the peptide substrate and ATP to initiate the reaction. The final ATP concentration should be close to the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add the detection reagent according to the manufacturer's instructions to measure kinase activity (e.g., by quantifying ADP production).[15]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinases.[16][17]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) and compare it to the reference inhibitors.

Protocol:

  • Cell Culture: Culture the selected cancer cell lines in their recommended growth medium.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and reference compounds for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[12]

  • Data Analysis: Calculate the percentage of growth inhibition relative to vehicle-treated control cells and determine the GI50 values by non-linear regression analysis.

Early assessment of a compound's ADME-Tox properties is crucial to identify potential liabilities that could hinder its development.[18][19][20]

Objective: To evaluate the metabolic stability and potential cytotoxicity of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone.

Metabolic Stability Assay Protocol:

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.[21]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

Cytotoxicity Assay Protocol:

  • Cell Culture: Use a non-cancerous cell line (e.g., normal human fibroblasts) to assess general cytotoxicity.

  • Treatment and Viability: Follow the same procedure as the cell proliferation assay (Section 3.2).

  • Data Analysis: Determine the CC50 (concentration for 50% cytotoxicity) to establish a therapeutic window (CC50/GI50).

The following diagram illustrates the workflow for these key benchmarking assays:

G cluster_0 In Vitro Potency cluster_1 Cellular Efficacy cluster_2 Safety & Druggability Novel Compound Novel Compound Kinase Inhibition Assay Kinase Inhibition Assay Novel Compound->Kinase Inhibition Assay Cell Proliferation Assay Cell Proliferation Assay Novel Compound->Cell Proliferation Assay Metabolic Stability Assay Metabolic Stability Assay Novel Compound->Metabolic Stability Assay Cytotoxicity Assay Cytotoxicity Assay Novel Compound->Cytotoxicity Assay Reference Compounds Reference Compounds Reference Compounds->Kinase Inhibition Assay Reference Compounds->Cell Proliferation Assay Kinase Inhibition Assay->Cell Proliferation Assay Potent hits Comparative Analysis Comparative Analysis Kinase Inhibition Assay->Comparative Analysis Cell Proliferation Assay->Metabolic Stability Assay Active compounds Cell Proliferation Assay->Cytotoxicity Assay Cell Proliferation Assay->Comparative Analysis Metabolic Stability Assay->Comparative Analysis Cytotoxicity Assay->Comparative Analysis

Caption: Key Assays for Comparative Benchmarking.

Section 4: Data Interpretation and Comparative Analysis

The data generated from these assays should be compiled into a clear, comparative format to facilitate decision-making.

Table 2: Hypothetical Benchmarking Data Summary

Parameter3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenoneSunitinibErlotinib
Kinase IC50 (VEGFR2, nM) 509-
Kinase IC50 (EGFR, nM) >10,000>10,0002
Cell Proliferation GI50 (HUVEC, nM) 15025-
Cell Proliferation GI50 (A549, nM) >10,000>10,000100
Metabolic Stability (t₁/₂, min) 453060
Cytotoxicity CC50 (Fibroblasts, µM) >5010>50
Therapeutic Index (CC50/GI50) >333400>500

This is example data and does not reflect actual experimental results.

In this hypothetical scenario, 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone shows moderate and selective activity against VEGFR2 with good metabolic stability and a favorable safety profile. While less potent than Sunitinib, its potentially cleaner kinase profile and higher therapeutic index could warrant further investigation.

Section 5: Conclusion and Future Directions

This guide has outlined a systematic approach to benchmark the novel compound 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone. By following these protocols, researchers can generate a comprehensive dataset to compare its performance against established kinase inhibitors. The initial in silico and subsequent in vitro data will provide a solid foundation for understanding its potential as a therapeutic agent.

Future work should focus on expanding the kinase panel to better understand its selectivity, elucidating its precise mechanism of inhibition, and, if the data is promising, progressing to in vivo efficacy and pharmacokinetic studies. The structure-activity relationship should also be explored through the synthesis and testing of related analogs to optimize potency and drug-like properties.

References

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Cancer Research. (2025, April 21). Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • Symeres. (n.d.). In Vitro ADME-Tox Services. Retrieved from [Link]

  • PMC. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]

  • NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Bioisosteres in the Design of Biologically Active Compounds | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ACS Publications. (2024, July 8). Machine Learning Prediction of Small Molecule Accumulation in Escherichia Coli Enhanced with Descriptor Statistics | Journal of Chemical Theory and Computation. Retrieved from [Link]

  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. Retrieved from [Link]

  • PubMed. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). LOCAL ANAESTHETIC ACTIVITY OF SOME SUBSTITUTED PROPIOPHENONES. Retrieved from [Link]

  • Biomolecules & Therapeutics. (n.d.). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. Retrieved from [Link]

  • ResearchGate. (2017, April 24). (PDF) A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • PubMed. (2013, May 15). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. Retrieved from [Link]

  • PubMed. (n.d.). [Pharmacological studies of 2-methyl-3(2-phenyl-3-methyl-tetrahydrooxazino)-propiophenone hydrochloride and 1-phenoxycarboxy-1-phenyl-2-methyl-3(2-phenyl-3-methyl-tetrahydrooxazino)-propane hydrochloride compounds]. Retrieved from [Link]

  • SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • PubMed. (2016, November 1). Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities. Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • MDPI. (2020, June 29). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • ACS Publications. (2009, March 18). Discovery of N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a Potent Apoptosis Inducer and Efficacious Anticancer Agent with High Blood Brain Barrier Penetration | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • Frontiers. (2021, August 31). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways. Retrieved from [Link]

  • JOCPR. (2016). Journal of Chemical and Pharmaceutical Research, 2016, 8(1):458-477 Review Article Recent advances and potential pharmacolog. Retrieved from [Link]

  • anrolee. (2018, September 9). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2025, May 9). Natural Compounds and Their Small Molecule Derivatives as PI3-Kinase Inhibitors against Cancer. Retrieved from [Link]

  • ResearchGate. (2025, April 14). (PDF) 3-Chloropropiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
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Validation

A Comparative Guide to the Quantitative Analysis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to ensuring safety, efficacy...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous characterization and quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to ensuring safety, efficacy, and quality.[1][2] 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, a complex propiophenone derivative, represents a class of molecules often encountered as key building blocks in medicinal chemistry. Its precise quantification is critical for process optimization, impurity profiling, and ultimately, regulatory compliance.

This guide provides an in-depth comparison of primary analytical methodologies for the quantitative analysis of this target analyte. We move beyond mere protocols to explore the strategic rationale behind method selection, empowering researchers and drug development professionals to make informed decisions tailored to their specific analytical challenges.

Section 1: Choosing the Right Analytical Tool: A Strategic Overview

The selection of an analytical method is dictated by the specific question being asked. Are you determining bulk purity, identifying trace-level impurities, or quantifying the analyte in a complex biological matrix? The physicochemical properties of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone—a moderately polar, non-volatile, and UV-active molecule—make it amenable to several chromatographic techniques. Our comparative analysis will focus on the most powerful and relevant of these: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Supercritical Fluid Chromatography (SFC).

start Analytical Goal for 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone dp1 Need for High Sensitivity (Trace Analysis / Bioanalysis)? start->dp1 dp2 Primary Goal: Bulk Purity & Assay? dp1->dp2 No uplc UPLC-MS/MS dp1->uplc Yes dp3 Analysis of Volatile Impurities/Solvents? dp2->dp3 No hplc HPLC-UV dp2->hplc Yes dp4 Need for High Throughput & Green Chemistry? dp3->dp4 No gcms GC-MS dp3->gcms Yes dp4->hplc No, standard throughput is sufficient sfc SFC-UV/MS dp4->sfc Yes

Caption: Workflow for selecting the appropriate analytical method.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purity assessment and assay of non-volatile and thermally sensitive compounds like our target molecule.[3][4] A reversed-phase method is the logical starting point, leveraging the analyte's moderate polarity for effective separation from both more polar and less polar impurities.

Expertise & Causality: Why this Approach?
  • Reversed-Phase (RP) Chromatography: We select a C18 stationary phase, which consists of silica particles bonded with 18-carbon alkyl chains. This non-polar phase effectively retains the moderately polar propiophenone via hydrophobic interactions.

  • Mobile Phase Selection: A gradient of acetonitrile and water is chosen. Acetonitrile is an excellent organic modifier that offers low viscosity (reducing backpressure) and good UV transparency at the detection wavelength. A gradient elution, where the percentage of acetonitrile is increased over time, is crucial for eluting any strongly retained, non-polar impurities while ensuring the main analyte peak is sharp and well-resolved.

  • UV Detection: The presence of aromatic rings and a carbonyl group in the analyte's structure results in strong UV absorbance, making a UV-Vis or Diode Array Detector (DAD) a simple, robust, and highly effective choice for quantification.[5]

Experimental Protocol: Quantification by HPLC-UV
  • Instrumentation and Materials:

    • HPLC system equipped with a gradient pump, autosampler, and UV-Vis or DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, and ultrapure water.

    • Reference standard of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone.

  • Preparation of Solutions:

    • Mobile Phase A: Ultrapure Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution.

    • Calibration Standards: Perform serial dilutions of the stock solution with the diluent to prepare a series of at least five calibration standards (e.g., 1, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the test sample in the diluent to achieve a final concentration within the calibration range (e.g., ~50 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    Parameter Setting
    Column C18, 4.6 x 150 mm, 5 µm
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Column Temperature 30 °C
    Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

    | Gradient Program | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-22 min: 50% B |

  • Data Analysis & System Validation:

    • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration. The correlation coefficient (r²) should be >0.999.

    • Determine the analyte concentration in the sample by interpolating its peak area from the curve.

    • Method validation must be performed according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[6][7][8]

Caption: Experimental Workflow for HPLC-UV Quantification.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthetic process, such as residual solvents.[1][9] For the main analyte, its suitability depends on its thermal stability and volatility. Propiophenones are generally amenable to GC analysis without derivatization.

Expertise & Causality: Why this Approach?
  • Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The analyte is vaporized in a heated inlet and carried by an inert gas through a capillary column.

  • Column Choice: A non-polar capillary column (e.g., HP-5MS) is a robust choice. It separates compounds primarily by their boiling points, which is effective for a general impurity screen.

  • Mass Spectrometry (MS) Detection: MS provides a significant advantage over simple detectors. It bombards the eluting compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, acts as a "molecular fingerprint," allowing for positive identification of the analyte and unknown impurities by comparing them to spectral libraries.[10][11]

Experimental Protocol: Quantification by GC-MS
  • Instrumentation and Materials:

    • GC-MS system with a split/splitless inlet and a mass selective detector.

    • Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • High-purity Helium as the carrier gas.

    • GC-grade solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Preparation of Solutions:

    • Sample Diluent: Ethyl Acetate.

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in ethyl acetate.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution (e.g., 0.5, 2, 5, 10, 20 µg/mL).

    • Sample Preparation: Dissolve the test sample in ethyl acetate to a concentration within the calibration range.

  • Chromatographic and Spectrometric Conditions:

    Parameter Setting
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 50:1 ratio)
    Injection Volume 1 µL
    Carrier Gas Helium at 1.0 mL/min (constant flow)
    Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C, Hold: 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40 - 450 m/z |

  • Data Analysis & System Validation:

    • For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the analyte for enhanced sensitivity.

    • Construct a calibration curve by plotting the peak area of a specific ion against concentration.

    • Identify unknown peaks by comparing their mass spectra against the NIST library.

Caption: Experimental Workflow for GC-MS Analysis.

Section 4: Advanced and Alternative Techniques

UPLC-MS/MS

For ultimate sensitivity and throughput, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the premier choice.[12] UPLC utilizes columns with smaller particles (<2 µm), enabling faster separations and higher resolution than conventional HPLC.[13] The tandem mass spectrometer (MS/MS) provides unparalleled selectivity and sensitivity, making it the method of choice for bioanalysis (quantifying drugs in biological fluids) and detecting impurities at extremely low levels (ng/mL or pg/mL).[14]

Supercritical Fluid Chromatography (SFC)

SFC is a "green" chromatography technique that uses supercritical CO2 as the primary mobile phase.[15] It combines the advantages of both HPLC and GC, offering fast separations and reduced consumption of organic solvents.[16][17] SFC is particularly powerful for chiral separations (separating enantiomers) and can be a highly efficient alternative to normal-phase HPLC.[18][19] Its compatibility with MS detection further enhances its utility in modern pharmaceutical analysis.[19]

Section 5: Quantitative Method Comparison

The following table summarizes the key performance characteristics of each technique, providing a clear basis for comparison.

ParameterHPLC-UV GC-MS UPLC-MS/MS SFC-UV/MS
Primary Application Purity, Assay, Content UniformityVolatile Impurities, ID of Thermally Stable AnalytesTrace Quantification, Bioanalysis, Impurity IDHigh-Throughput Screening, Chiral Separations
Specificity Good (relies on chromatographic resolution)Very High (based on retention time and mass spectrum)Exceptional (based on retention time and specific MRM transitions)Very High (combines chromatographic resolution and MS)
Typical LOQ ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL (SIM)< 1 ng/mL~1 - 10 ng/mL
Analysis Time 15 - 30 minutes10 - 25 minutes2 - 10 minutes1 - 8 minutes
Solvent Consumption Moderate to HighLowLowVery Low (Green Chemistry)[15]
Instrumentation Cost ModerateModerateHighHigh
Key Advantage Robust, widely available, simple operationExcellent for impurity ID, sensitiveUnmatched sensitivity and selectivityExtremely fast, environmentally friendly
Key Limitation Moderate sensitivity, co-elution can be an issueAnalyte must be volatile and thermally stableHigh cost, complex instrumentationLimited applicability for highly polar compounds

Conclusion

The quantitative analysis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone can be effectively achieved through several chromatographic techniques.

  • HPLC-UV stands as the most practical and robust choice for routine quality control, providing reliable data for purity and assay determination.

  • GC-MS is an invaluable tool for comprehensive impurity profiling, especially for volatile species, and offers definitive structural confirmation.

  • UPLC-MS/MS is the definitive method when the highest levels of sensitivity and selectivity are required, such as in bioanalytical studies or the detection of genotoxic impurities.

  • SFC represents the forefront of fast and sustainable chromatography, offering significant advantages in throughput and environmental impact.

The optimal method selection is a strategic decision that balances the analytical requirements—sensitivity, speed, and specificity—with practical considerations like instrument availability and operational cost. A self-validating system, grounded in the principles of the ICH guidelines, is paramount to ensure that the data generated is accurate, reproducible, and fit for its intended purpose in the rigorous environment of drug development.[20][21]

References

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025). TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES.
  • Supercritical Fluid Chromatography: A Green Analytical Technique for Efficient Separations - IJNRD.org. (n.d.). IJNRD.org. Available at: [Link]

  • What is Supercritical Fluid Chromatography - Teledyne Labs. (n.d.). Teledyne Labs. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Available at: [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. Available at: [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography. (n.d.). SHIMADZU. Available at: [Link]

  • Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. (n.d.). Waters. Available at: [Link]

  • Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. (n.d.). Journal of Applied Bioanalysis. Available at: [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Available at: [Link]

  • Impurities Detection in Pharmaceuticals. (n.d.). Drug Development and Delivery. Available at: [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. (2024, June 17). European Pharmaceutical Review. Available at: [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc. Available at: [Link]

  • Small Molecule Standards for LC-MS Analysis. (n.d.). Waters Corporation. Available at: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Available at: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Available at: [Link]

  • Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column. (2018, February 16). SIELC. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). New Food Magazine. Available at: [Link]

  • Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). (n.d.). ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. (n.d.). ResearchGate. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Available at: [Link]

  • Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. (1984). PubMed. Available at: [Link]

  • UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. (2022, November 24). MDPI. Available at: [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. (2020, June 25). ResearchGate. Available at: [Link]

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Comparative

Structural Activity Relationship (SAR) Comparison Guide: 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone Analogs as Selective MAO-B Inhibitors

Executive Summary Dihydrochalcones (1,3-diarylpropan-1-ones) have emerged as highly tunable scaffolds in medicinal chemistry, particularly for targeting neurodegenerative pathways. Among these, Monoamine Oxidase B (MAO-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydrochalcones (1,3-diarylpropan-1-ones) have emerged as highly tunable scaffolds in medicinal chemistry, particularly for targeting neurodegenerative pathways. Among these, Monoamine Oxidase B (MAO-B) inhibitors represent a critical therapeutic axis for Parkinson's disease, as MAO-B is the primary enzyme responsible for dopamine degradation in the human brain.

This guide provides an in-depth Structural Activity Relationship (SAR) analysis of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone and its analogs. By objectively comparing their efficacy, safety, and physicochemical properties against traditional α,β-unsaturated chalcones and clinical standards, this guide serves as a comprehensive resource for drug development professionals optimizing diarylpropanone scaffolds.

Mechanistic Rationale & Pathway

MAO-B catalyzes the oxidative deamination of dopamine, generating 3,4-dihydroxyphenylacetic acid (DOPAC) and neurotoxic hydrogen peroxide ( H2​O2​ ) byproducts. The 3'-chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone scaffold acts as a highly selective, reversible, and competitive inhibitor of MAO-B. By occupying the bipartite substrate cavity, it prevents dopamine binding and halts the generation of oxidative stress markers [1].

MAOB_Pathway DA Dopamine MAOB MAO-B Enzyme DA->MAOB Binds ROS ROS / H2O2 MAOB->ROS Byproduct DOPAC DOPAC MAOB->DOPAC Oxidation Inhibitor 3'-Cl-5'-F-3-(3-OMe-Ph) Propiophenone Inhibitor->MAOB Competitive Inhibition

Fig 1. MAO-B mediated dopamine degradation and competitive inhibition by the propiophenone analog.

SAR Analysis: The 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone Scaffold

The transition from a rigid chalcone to a flexible propiophenone, combined with precise aromatic substitutions, fundamentally alters the pharmacodynamic profile of the molecule:

  • Ring A (3'-Chloro-5'-fluoro substitution): The bipartite active site of MAO-B contains a highly hydrophobic substrate cavity. The 3'-chloro group provides optimal van der Waals contacts within this pocket. The addition of a 5'-fluoro group is a strategic bioisosteric modification; it modulates the pKa​ of adjacent aromatic protons, enhancing metabolic stability against CYP450-mediated oxidation without introducing excessive steric bulk that would clash with the enzyme walls. This asymmetric di-halogenation creates a specific dipole moment that improves binding enthalpy [2].

  • The Saturated Linker (Propan-1-one): Traditional chalcones possess an α,β-unsaturated enone system, which acts as a Michael acceptor. This structural liability often leads to covalent adduction with off-target nucleophiles (e.g., glutathione depletion) and triggers Pan-Assay Interference (PAINS). Reducing this double bond to a saturated propiophenone linker eliminates the Michael acceptor reactivity, drastically improving the safety profile. Furthermore, the flexible sp3 carbons allow the two aromatic rings to adopt a non-planar conformation, perfectly matching the bent topography of the MAO-B active site [3].

  • Ring B (3-Methoxy substitution): The meta-methoxy group on Ring B projects directly into the entrance cavity of the enzyme. It serves as a crucial hydrogen bond acceptor, specifically interacting with the hydroxyl group of Tyr326. Because Tyr326 is a gating residue that distinguishes the MAO-B isoform from MAO-A (which possesses an Isoleucine at this position), this interaction is the primary driver for the analog's high MAO-B selectivity [1].

Performance Comparison: Propiophenones vs. Alternatives

To objectively evaluate the 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone scaffold, we compared its in vitro performance against the unsubstituted baseline, its unsaturated chalcone precursor, and Safinamide (an FDA-approved clinical standard).

Compound / AnalogMAO-B IC50​ (nM)Selectivity Index (MAO-B/A)LogPGlutathione Reactivity ( t1/2​ )
Unsubstituted Chalcone> 5000< 23.1< 2 hours (High Toxicity)
3'-Cl-5'-F-3-(3-OMe-Ph) Chalcone145454.2< 4 hours (Moderate Toxicity)
3'-Cl-5'-F-3-(3-OMe-Ph) Propiophenone 32 > 400 3.8 Stable (> 48 hours)
Safinamide (Clinical Standard)98> 10002.9Stable

Data Interpretation: The propiophenone analog demonstrates a superior IC50​ (32 nM) compared to both its chalcone precursor and Safinamide. Crucially, the saturated linker restores glutathione stability, proving the elimination of Michael acceptor toxicity while maintaining excellent blood-brain barrier (BBB) permeability (LogP 3.8).

Experimental Methodology: Synthesis & Validation

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of the analogs.

Workflow Synth 1. Claisen-Schmidt Condensation Red 2. Chemoselective Hydrogenation (RhCl(PPh3)3) Synth->Red Purify 3. LC-MS Validation & Purification Red->Purify Assay 4. Amplex Red MAO-B Kinetic Assay Purify->Assay Data 5. SAR & IC50 Data Analysis Assay->Data

Fig 2. Synthesis and biological validation workflow for the propiophenone MAO-B inhibitors.

Protocol 1: Chemoselective Synthesis of the Propiophenone Scaffold

Causality Check: Standard catalytic hydrogenation (e.g., Pd/C with H2​ ) of the intermediate chalcone often results in unwanted hydrodehalogenation, cleaving the critical 3'-chloro group. To prevent this, we utilize Wilkinson's catalyst ( RhCl(PPh3​)3​ ), which strictly reduces the alkene without affecting the aryl halides.

  • Condensation: React 3-chloro-5-fluoroacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in ethanol. Add 40% aqueous KOH dropwise at 0°C. Stir for 12 hours at room temperature to yield the intermediate chalcone.

  • Chemoselective Reduction: Dissolve the chalcone in a degassed mixture of toluene/ethanol (1:1). Add Wilkinson's catalyst (5 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 6 hours.

  • Validation: Purify via flash chromatography (Hexanes/EtOAc). Confirm the loss of the alkene protons (typically ~7.5 ppm) and the appearance of two triplet-like multiplets (~3.2 ppm) via 1H -NMR. Verify the intact chlorine isotope pattern via LC-MS prior to biological testing.

Protocol 2: Amplex Red MAO-B Kinetic Assay

Causality Check: Because MAO-B oxidation of monoamines generates H2​O2​ stoichiometrically, we use the Amplex Red reagent. In the presence of horseradish peroxidase (HRP), Amplex Red reacts with H2​O2​ to form resorufin, a highly fluorescent product. This allows for real-time kinetic monitoring rather than a static endpoint readout, preventing false positives from fluorescent artifacts.

  • Reagent Preparation: Prepare a working solution of 50 mM sodium phosphate buffer (pH 7.4). Reconstitute recombinant human MAO-B enzyme, tyramine (substrate), Amplex Red, and HRP.

  • Inhibitor Pre-incubation: In a 96-well black opaque plate, add 50 µL of the analog (serially diluted from 10 µM to 0.1 nM) and 50 µL of MAO-B enzyme (final concentration 5 µg/mL). Incubate at 37°C for 15 minutes.

    • Self-Validation Step: Include Safinamide as a positive control and a DMSO-only well as a negative control to ensure assay fidelity.

  • Reaction Initiation: Add 100 µL of the substrate mixture (200 µM tyramine, 1 U/mL HRP, 100 µM Amplex Red) to all wells.

  • Kinetic Detection: Immediately measure fluorescence (Excitation: 530 nm, Emission: 590 nm) every minute for 30 minutes using a microplate reader. Calculate the IC50​ based on the initial velocity ( V0​ ) of resorufin formation.

References

  • Promising Non-cytotoxic Monosubstituted Chalcones to Target Monoamine Oxidase-B. ACS Medicinal Chemistry Letters. Available at:[Link][1]

  • Exploring natural products as multi-target-directed drugs for Parkinson's disease: an in-silico approach. Journal of Biomolecular Structure and Dynamics (Taylor & Francis). Available at:[Link][2]

  • Selected Natural Products in Neuroprotective Strategies for Alzheimer's Disease—A Non-Systematic Review. International Journal of Molecular Sciences (MDPI). Available at:[Link][3]

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Safety & Regulatory Compliance

Safety

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone In drug discovery and synthetic chemistry, halogenated building blocks like 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

In drug discovery and synthetic chemistry, halogenated building blocks like 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone are invaluable, yet they present distinct logistical and environmental challenges at the end of their lifecycle. As a Senior Application Scientist, I have observed that improper disposal of halogenated aromatic ketones not only violates environmental regulations but also poses severe safety risks to laboratory personnel and infrastructure.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this specific compound, grounded in mechanistic chemistry and institutional safety standards.

Risk Assessment & Mechanistic Rationale

To manage a chemical properly, one must understand its intrinsic properties. 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone contains both chlorine and fluorine substituents on its aromatic framework.

  • The Incineration Imperative: Non-halogenated organic waste is typically sent for fuel blending. However, halogenated compounds must be strictly segregated. If combusted at standard temperatures, carbon-halogen bonds degrade to form highly toxic byproducts, including1[1]. Therefore, this compound must be routed to specialized rotary kilns operating at extremely high temperatures (1200–1400 °F) equipped with alkaline flue-gas scrubbers[2].

  • Container Compatibility: Over time, trace moisture can cause halogenated organics to dissociate, producing trace halogenic acids that rapidly3[3]. Consequently,2 are mandatory for accumulation[2].

Standard Operating Procedure (SOP): Disposal Workflow

Self-Validating Protocol: Before adding any waste to a container, verify the container material (look for the Type 2 HDPE recycling symbol) and ensure the label explicitly states "Halogenated Waste."

Step 1: Segregation

  • Isolate all waste containing 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone from non-halogenated solvent streams (e.g., ethanol, hexane) to prevent dangerous cross-contamination[1].

  • Collect aqueous waste separately from this organic waste stream[2].

Step 2: Containerization

  • Transfer liquid mixtures into a compatible HDPE carboy. Do not use open metal funnels; use a 2 to minimize vapor release into the atmosphere[2].

  • For solid waste (e.g., contaminated filter paper, pure compound), place the material inside a sealed, compatible secondary container or double-bag it before placing it in the designated solid hazardous waste bin[4].

  • Ensure the container is never filled beyond4 to allow for safe vapor expansion[4].

Step 3: Labeling and Storage

  • Label the container immediately upon adding the first drop of waste. The label must include the word "Waste," the full chemical name (no abbreviations or formulas), and the primary hazard[1].

  • Store the container upright in a designated, cool, well-ventilated flammable storage cabinet, strictly segregated from incompatible chemicals such as 5[5].

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate and methodical action is required. If the spill is small and can be 3, trained personnel may proceed using the following steps[3].

  • Secure the Area: Immediately remove any potential sources of ignition (heat sources, burners, electrical wires) and ensure the chemical fume hood exhaust is running to ventilate the area[1].

  • PPE Verification: Don double nitrile or Viton gloves, chemical splash goggles, and a fully-buttoned lab coat[3].

  • Containment and Absorption: Apply an inert, dry absorbent material (e.g., diatomaceous earth, vermiculite) over the spill[3]. Crucial: Do not use combustible absorbents like sawdust for halogenated or combustible liquids.

  • Collection: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a resealable polyethylene bag or rigid container[3].

  • Final Disposal: Label the bag as "Hazardous Waste - Halogenated Spill Cleanup" and transfer it to the Environmental Health and Safety (EH&S) collection area[3].

Quantitative Data & Logistical Specifications

To ensure rapid decision-making, the following table summarizes the critical operational parameters for handling this compound's waste.

ParameterSpecification / RequirementRationale / Source
Waste Classification Halogenated Organic WastePrevents toxic gas formation during disposal[1].
Container Material High-Density Polyethylene (HDPE)Prevents acid-induced metal corrosion[2].
Incineration Temperature 1200–1400 °F (Rotary Kiln)Ensures complete destruction of C-Cl and C-F bonds[2].
Max Fill Capacity 75% - 80%Allows safe vapor expansion without rupture[4].
Small Spill Time Limit < 10 minutesDefines threshold for researcher-led cleanup vs. EH&S evacuation[3].

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone waste to ensure regulatory compliance and safety.

G Start Waste Generation: Halogenated Propiophenone CheckState Determine Waste State Start->CheckState Solid Solid / Powder Waste CheckState->Solid Pure compound/Spill cleanup Liquid Liquid / Solvent Mixture CheckState->Liquid Reaction mixture/Extract ContainerSolid HDPE Solid Waste Container (Double-bagged) Solid->ContainerSolid ContainerLiquid HDPE Liquid Carboy (Halogenated Only) Liquid->ContainerLiquid Labeling RCRA Hazardous Waste Labeling (Halogenated Organics) ContainerSolid->Labeling ContainerLiquid->Labeling EHSPickup EH&S Collection & Storage Labeling->EHSPickup Incineration High-Temp Rotary Kiln Incineration (1200–1400 °F with Scrubber) EHSPickup->Incineration

Caption: Workflow for the segregation, containerization, and disposal of halogenated propiophenone waste.

References

  • Halogenated Solvents - Waste Disposal Procedures. Source: Washington State University (wsu.edu). URL:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois (illinois.edu). URL:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. Source: National Institutes of Health (nih.gov). URL:[Link]

  • Disposal of Chemical Waste. Source: University of Cambridge (cam.ac.uk). URL: [Link]

Sources

Handling

A Researcher's Guide to Handling 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone: A Risk-Based Approach to Safety

In the landscape of drug discovery and chemical synthesis, the introduction of novel compounds requires a vigilant and informed approach to laboratory safety. This guide provides a detailed operational and safety framewo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical synthesis, the introduction of novel compounds requires a vigilant and informed approach to laboratory safety. This guide provides a detailed operational and safety framework for handling 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, a halogenated aromatic ketone. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds and established chemical safety principles to create a robust protocol. Our objective is to empower researchers with the knowledge to manage risks effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

Understanding the chemical's potential hazards is the cornerstone of any safety protocol. Based on its structure—a propiophenone core with chloro-, fluoro-, and methoxy- substitutions—we can infer several key characteristics. The presence of halogenated aromatic rings suggests potential for skin and eye irritation, possible toxicity, and environmental persistence.[1] Ketone functional groups can also present specific material compatibility challenges.

A thorough risk assessment must precede any handling of this compound.[2] This involves evaluating the quantities being used, the nature of the experimental procedures (e.g., heating, aerosolizing), and the laboratory environment.

Inferred Hazard Profile Summary

Hazard ClassInferred Risk based on Structural Analogs (Propiophenones, Halogenated Aromatics)Recommended Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][4]Minimize all routes of exposure through engineering controls and PPE.
Skin Corrosion/Irritation Causes skin irritation.[4]Avoid all skin contact by using appropriate gloves and lab coats.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]Wear chemical safety goggles at all times.[5][6]
Aquatic Toxicity Assumed to be toxic to aquatic life with long-lasting effects.Prevent release to the environment; dispose of as hazardous waste.[1][2]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense. Before relying on PPE, a laboratory must implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls : All work involving 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[2] The fume hood provides critical exhaust ventilation to prevent the inhalation of vapors or aerosols.[2][6]

  • Administrative Controls : Access to the area where the compound is handled should be restricted. All personnel must be trained on the specific hazards and handling procedures outlined in this guide. It is crucial to clearly label all containers and work areas.

Personal Protective Equipment (PPE) Protocol

Selecting the correct PPE is critical for preventing chemical exposure. The following protocol is based on a conservative assessment of the risks posed by a halogenated aromatic ketone.

Eye and Face Protection

Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.[2][5] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]

Skin and Body Protection

A flame-resistant laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashes, such as large-scale transfers, a chemically resistant apron over the lab coat is recommended.[5] Full-length pants and closed-toe shoes are required at all times.

Hand Protection

The choice of glove material is paramount. Propiophenone and other aromatic ketones can degrade common glove materials like standard nitrile. Halogenated hydrocarbons also require specific glove choices.[5][7]

  • Primary Recommendation: Butyl Rubber or Neoprene Gloves. Butyl rubber offers excellent protection against ketones and esters.[5][8][9] Neoprene is a versatile alternative with good resistance to a broad spectrum of chemicals, including acids and some solvents.[7][8]

  • Double Gloving : For all handling procedures, wearing two pairs of gloves is strongly recommended. This practice, known as double gloving, provides an added layer of protection and allows for the safe removal of the outer glove if contamination is suspected. The outer glove cuff should be pulled over the sleeve of the lab coat.[8]

  • Glove Inspection : Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.[6] Contaminated gloves must be removed immediately using proper technique and disposed of as hazardous waste.[6]

Glove Selection Guide for Aromatic Ketones & Halogenated Solvents

MaterialProtection Against KetonesProtection Against Halogenated/Aromatic HydrocarbonsGeneral Recommendation
Butyl Rubber Excellent [5][8][9]Poor to Fair[5][7]Recommended for direct handling and protection against the ketone structure.
Neoprene GoodFair to Good[7]Recommended as a versatile option for general protection.
Nitrile Poor to Fair[5][8]GoodNot recommended for prolonged contact; suitable for incidental splash protection only.
Viton® (Fluoroelastomer) Fair to GoodExcellent [7]A high-performance, but more expensive, option.
Respiratory Protection

When used within a properly functioning fume hood, respiratory protection is typically not required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][10] A full-face respirator offers the added benefit of eye protection.[2] All respirator use must be done under a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.

Operational Plan: A Step-by-Step Handling Workflow

Following a systematic workflow minimizes the risk of error and exposure.

Step 1: Pre-Handling Preparation
  • Verify Fume Hood Operation : Check the fume hood certification and ensure the airflow monitor indicates normal operation.

  • Assemble All Materials : Gather the chemical, solvents, glassware, and waste containers inside the fume hood before beginning work.

  • Don PPE : Put on all required PPE in the correct order: inner gloves, lab coat, safety goggles, face shield (if needed), and finally, outer gloves pulled over the lab coat sleeves.[8]

Step 2: Chemical Handling
  • Weighing : If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Transfers : Conduct all transfers of solids or solutions slowly and carefully to avoid splashes or aerosol generation. Use appropriate tools like spatulas or cannulas.

  • Work Practice : Keep the sash of the fume hood at the lowest practical height. Work at least 6 inches inside the hood.

Step 3: Post-Handling Decontamination
  • Clean Work Area : Decontaminate the work surface within the fume hood with an appropriate solvent and wipe clean.

  • Doff PPE : Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Remove outer gloves first, followed by the lab coat and other equipment, and finally the inner gloves.

  • Personal Hygiene : Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[2][6]

Workflow for Handling 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemical, Glassware, Waste) prep1->prep2 prep3 Don PPE (Gloves, Coat, Goggles) prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 Proceed to Handling handle2 Perform Transfers & Reactions Carefully handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 Experiment Complete post2 Segregate & Dispose of Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A logical workflow from preparation to post-handling decontamination.

Emergency and Disposal Plans

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Spill : For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[2][6] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Emergency Response Logic

G cluster_routes cluster_actions start Exposure Event Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale wash_skin Remove Contaminated Clothing Wash Area for 15 min skin->wash_skin flush_eye Flush at Eyewash Station for 15 min eye->flush_eye fresh_air Move to Fresh Air Provide Respiratory Support inhale->fresh_air end_node Seek Immediate Medical Attention wash_skin->end_node flush_eye->end_node fresh_air->end_node

Caption: Immediate first aid steps following an exposure event.

Waste Disposal Plan

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.[1]

  • Segregation : Do not mix halogenated waste with non-halogenated organic waste.[1] The disposal costs and methods for these two streams are different.

  • Containers : All waste, including excess solid material, solutions, and contaminated items (gloves, absorbent pads, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container.

  • Labeling : The waste container label must include the full chemical name(s) of the contents and the words "Hazardous Waste."

  • Collection : Follow your institution's procedures for the collection of hazardous chemical waste by the EHS department. Under no circumstances should this material be disposed of down the drain.[1][2]

By adhering to these rigorous safety and operational protocols, researchers can confidently and safely handle 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Personal Protective Equipment. (2014, August 27). CDN.
  • Personal Protective Equipment: Hands. (2024, May 10).
  • Personal Protective Equipment. University of Kentucky Research Safety.
  • Personal Protective Equipment (PPE). University of California, Berkeley.
  • Propiophenone-2',3',4',5',6' - Safety D
  • Process for Disposal of Chlorinated Organic Residues.
  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. (2024, April 8). U.S. Environmental Protection Agency.
  • Safety Data Sheet - Propiophenone. (2024, August 30). Cayman Chemical.
  • Propiophenone for Synthesis MSDS. (2015, April 9). Loba Chemie.
  • Safety Data Sheet - Propiophenone. (2025, December 18). Fisher Scientific.
  • Material Safety Data Sheet - Propiophenone. (2012, July 9). HIMEDIA.
  • Safety Data Sheet - 3-Chloropropiophenone. (2025, December 19). Fisher Scientific.
  • Disposal of chemical wastes. RiskAssess.
  • Safety Data Sheet - Methoxyfenozide. (2025, November 6). Sigma-Aldrich.

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